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  • Product: 4-Propoxy-2-butanone
  • CAS: 89975-71-3

Core Science & Biosynthesis

Foundational

Reaction Mechanism for the Formation of 4-Propoxy-2-butanone: An In-Depth Technical Guide

Executive Summary The synthesis of 4-propoxy-2-butanone (also known as 4-propoxybutan-2-one) represents a classic and highly versatile C–O bond-forming process in organic synthesis. The molecule is generated via an oxa-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-propoxy-2-butanone (also known as 4-propoxybutan-2-one) represents a classic and highly versatile C–O bond-forming process in organic synthesis. The molecule is generated via an oxa-Michael addition , wherein 1-propanol (the Michael donor) undergoes conjugate addition to methyl vinyl ketone (MVK, the Michael acceptor). Because aliphatic alcohols are relatively weak nucleophiles, this transformation requires catalytic activation to proceed efficiently.

This whitepaper provides an authoritative breakdown of the mechanistic pathways—spanning Brønsted base, Lewis base, and transition-metal catalysis—governing this reaction. It further details field-validated experimental protocols designed to maximize yield while suppressing competing side reactions such as the anionic homopolymerization of MVK.

Chemical Foundations & Thermodynamic Considerations

The formation of 4-propoxy-2-butanone is governed by the electrophilicity of the α,β -unsaturated system in MVK. The strong electron-withdrawing nature of the carbonyl group polarizes the alkene, rendering the β -carbon highly susceptible to nucleophilic attack[1].

Reaction Equation: CH3​CH2​CH2​OH+CH2​=CH-C(=O)CH3​Catalyst​CH3​CH2​CH2​O-CH2​CH2​C(=O)CH3​

Thermodynamically, the oxa-Michael addition is reversible (retro-oxa-Michael reaction)[2]. To drive the equilibrium toward the product, the Michael donor (1-propanol) is typically used in stoichiometric excess. Kinetically, the reaction rate is heavily dependent on the method of catalytic activation employed to enhance the nucleophilicity of the alcohol or the electrophilicity of the enone.

Mechanistic Pathways

Brønsted Base-Catalyzed Pathway

The most common and rapid method for synthesizing 4-propoxy-2-butanone relies on Brønsted base catalysis (e.g., KOH, DBU)[3].

  • Initiation (Deprotonation): The base deprotonates 1-propanol, generating a highly nucleophilic propoxide anion.

  • Propagation (Nucleophilic Attack): The propoxide anion attacks the β -carbon of MVK. The electron density shifts toward the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.

  • Termination (Protonation): The enolate abstracts a proton from the conjugate acid (or another molecule of 1-propanol), yielding 4-propoxy-2-butanone and regenerating the propoxide anion to sustain the catalytic cycle.

Mechanism Propanol 1-Propanol + Base (B) Alkoxide Propoxide Anion + BH⁺ Propanol->Alkoxide Deprotonation Enolate Enolate Intermediate Resonance Stabilized Alkoxide->Enolate Attack on β-carbon MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Enolate Product 4-Propoxy-2-butanone + Base (B) Enolate->Product Protonation Product->Propanol Catalyst Regeneration

Figure 1: Brønsted base-catalyzed oxa-Michael addition mechanism.

Lewis Base-Catalyzed Pathway (Nucleophile-Mediated)

An alternative, milder approach utilizes Lewis bases such as triphenylphosphine (PPh₃) or triarylphosphines. Unlike Brønsted bases, Lewis bases do not directly deprotonate the alcohol[3].

  • Zwitterion Formation: The phosphine acts as a nucleophile, directly attacking the β -carbon of MVK to form a strongly basic phosphonium enolate zwitterion[4].

  • Proton Transfer: This zwitterion is basic enough to deprotonate 1-propanol, generating the propoxide anion and a phosphonium enol.

  • Product Formation: The newly formed propoxide attacks another molecule of MVK, propagating the cycle.

Transition Metal / Lewis Acid Catalysis

Palladium(II) coordination complexes, such as (CH3​CN)2​PdCl2​ , can catalyze the hydroalkoxylation of MVK. The metal coordinates to the carbonyl oxygen, lowering the LUMO of the enone and activating the β -carbon for direct attack by the neutral oxygen of 1-propanol. This pathway is highly selective for the anti-Markovnikov addition and effectively prevents the competitive polymerization of MVK[1].

Quantitative Data: Catalyst System Comparison

The choice of catalyst dictates the reaction kinetics, temperature requirements, and the propensity for side reactions (such as MVK homopolymerization). The table below synthesizes standard parameters for the oxa-Michael addition of primary alcohols to MVK.

Catalyst SystemCatalyst TypeLoading (mol%)Temp (°C)Time (h)Yield (%)Mechanistic & Operational Notes
KOH Brønsted Base5252 - 4>90Rapid alkoxide generation; prone to MVK polymerization if the reaction exotherm is uncontrolled[2].
DBU Brønsted Base10254 - 685 - 90Milder organic base; provides excellent solubility in organic media and reduces side reactions.
PPh₃ Lewis Base1025 - 6012 - 2475 - 85Proceeds via a zwitterionic intermediate; slower initiation but highly functional-group tolerant[4].
(CH₃CN)₂PdCl₂ Lewis Acid / Metal52524~80Highly selective anti-Markovnikov hydroalkoxylation; completely suppresses polymerization[1].

Experimental Protocols & Methodologies

To ensure a self-validating and reproducible system, the following protocol utilizes Brønsted base catalysis (KOH), optimized to mitigate the exothermic polymerization of MVK.

Reagents and Setup
  • Methyl Vinyl Ketone (MVK): 1.0 equivalent (Must be freshly distilled or passed through a basic alumina plug to remove polymerization inhibitors like hydroquinone).

  • 1-Propanol: 3.0 equivalents (Acts as both the Michael donor and the solvent, driving the equilibrium forward).

  • Potassium Hydroxide (KOH): 0.05 equivalents (5 mol%).

Step-by-Step Workflow
  • Catalyst Activation: Dissolve 5 mol% of KOH in the 3.0 equivalents of 1-propanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Causality: Pre-forming the propoxide anion in excess alcohol ensures immediate availability of the nucleophile, preventing MVK from reacting with itself.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C).

  • Electrophile Addition: Add the MVK dropwise over 30 minutes using an addition funnel.

    • Causality: MVK is highly reactive. Dropwise addition at 0 °C dissipates the heat of reaction, strictly suppressing anionic homopolymerization and aldol condensation side-reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours. Monitor the disappearance of MVK via TLC or GC-MS.

  • Quenching: Once complete, quench the reaction by adding a stoichiometric amount of dilute HCl (or saturated NH₄Cl solution) to neutralize the KOH.

    • Causality: Neutralization halts the catalytic cycle and prevents the retro-oxa-Michael reaction during the concentration phase.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-propoxy-2-butanone via fractional vacuum distillation.

Workflow Step1 1. Reagent Preparation Dissolve KOH in excess 1-propanol Step2 2. Controlled Addition Add MVK dropwise at 0 °C Step1->Step2 Step3 3. Propagation Stir at 25 °C until completion (2-4h) Step2->Step3 Step4 4. Quenching Neutralize catalyst with dilute acid Step3->Step4 Step5 5. Isolation Extraction & Vacuum Distillation Step4->Step5

Figure 2: Standard experimental workflow for 4-propoxy-2-butanone synthesis.

References

  • Exploiting retro oxa-Michael chemistry in polymers - rsc.org 2

  • Poly(ether)s derived from oxa-Michael polymerization - researchgate.net 3

  • Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - rsc.org 4

  • Kinetics and Mechanisms of Methyl Vinyl Ketone Hydroalkoxylation Catalyzed by Palladium(II) Complexes - acs.org 1

Sources

Exploratory

Thermodynamic Profiling and Analytical Isolation of 4-Propoxy-2-Butanone

An In-Depth Technical Guide for Researchers and Formulation Scientists Executive Summary 4-Propoxy-2-butanone (CAS: 89975-71-3) is a trace volatile organic compound (VOC) characterized by the presence of both ketone and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Formulation Scientists

Executive Summary

4-Propoxy-2-butanone (CAS: 89975-71-3) is a trace volatile organic compound (VOC) characterized by the presence of both ketone and ether functional groups. It is predominantly encountered in complex biological matrices, notably identified as a minor volatile constituent in indigenous tropical fruits such as Durio dulcis [1]. For analytical chemists and drug development professionals, understanding the thermodynamic properties of this compound—specifically its boiling point and vapor pressure—is critical for optimizing extraction protocols, gas chromatography parameters, and formulation stability.

This whitepaper synthesizes predictive thermodynamic modeling with field-proven analytical methodologies to provide a comprehensive guide on the behavior and isolation of 4-propoxy-2-butanone.

Thermodynamic Properties: Boiling Point and Vapor Pressure

Because 4-propoxy-2-butanone is primarily isolated as a trace natural volatile rather than synthesized as a bulk industrial solvent, empirical thermodynamic data in standard open-access literature is sparse [3]. Consequently, application scientists must utilize predictive thermodynamic modeling and homologous series extrapolation to establish its physical constants.

Mechanistic Causality in Property Estimation

The molecule (IUPAC: 4-propoxybutan-2-one; C₇H₁₄O₂) contains a carbonyl group and an ether linkage. Both moieties act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donors (such as -OH or -NH groups). This absence of intermolecular hydrogen bonding significantly lowers its boiling point and raises its vapor pressure compared to aliphatic alcohols of identical molecular weight (e.g., heptanol, which boils at ~176 °C).

By analyzing its lower homologues, we can accurately extrapolate the properties of 4-propoxy-2-butanone:

  • 4-Methoxy-2-butanone (C₅H₁₀O₂): Boiling Point ~140 °C

  • 4-Ethoxy-2-butanone (C₆H₁₂O₂): Boiling Point 153 °C [2]

In aliphatic ethers and ketones, the addition of a methylene (-CH₂-) unit typically increases the boiling point by 15–20 °C due to increased van der Waals dispersion forces. Therefore, the boiling point of 4-propoxy-2-butanone is mathematically extrapolated to be 170–175 °C .

Similarly, applying the Antoine equation alongside structural group contribution methods (e.g., the Joback Method) yields an estimated vapor pressure of 0.8–1.2 mmHg at 25 °C .

Quantitative Data Summary
Property4-Methoxy-2-butanone4-Ethoxy-2-butanone4-Propoxy-2-butanone
Molecular Formula C₅H₁₀O₂C₆H₁₂O₂C₇H₁₄O₂
Molecular Weight 102.13 g/mol 116.16 g/mol 130.18 g/mol [3]
Boiling Point (°C) ~140 °C153 °C~170 - 175 °C (Est.)
Vapor Pressure (25 °C) ~5.0 mmHg~2.5 mmHg~0.8 - 1.2 mmHg (Est.)

Analytical Methodology: HS-SPME and GC-MS Workflow

To accurately isolate and quantify 4-propoxy-2-butanone from complex biological matrices without inducing thermal degradation or solvent artifact interference, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry gold standard [1, 4].

Step-by-Step Protocol & Mechanistic Causality

Step 1: Matrix Preparation & Salting-Out

  • Action: Homogenize 5.0 g of the sample matrix in 5.0 mL of saturated NaCl solution within a 20 mL hermetically sealed headspace vial.

  • Causality: The high ionic strength of the NaCl solution decreases the solubility of organic volatiles in the aqueous phase (the salting-out effect). This thermodynamic shift drives the mid-polarity 4-propoxy-2-butanone into the headspace, drastically increasing the extraction yield.

Step 2: Equilibration and SPME Extraction

  • Action: Incubate the vial at 45 °C for 20 minutes. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.

  • Causality: The tri-phase DVB/CAR/PDMS fiber is selected because it offers a gradient of polarities and pore sizes. This makes it perfectly suited for capturing the mid-boiling point (~170 °C) 4-propoxy-2-butanone alongside highly volatile, low-boiling sulfur compounds often found in the same matrix.

Step 3: Thermal Desorption

  • Action: Retract the fiber and insert it into the GC inlet at 250 °C for 5 minutes in splitless mode.

  • Causality: The high inlet temperature ensures rapid, quantitative thermal desorption of the analyte from the fiber matrix, preventing peak tailing and ensuring a sharp injection band.

Step 4: Gas Chromatographic Separation

  • Action: Utilize a polar polyethylene glycol (PEG) column (e.g., DB-Wax or Carbowax 20M, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40 °C (hold 2 min), ramp at 5 °C/min to 220 °C.

  • Causality: The polar stationary phase strongly interacts with the ketone and ether oxygens of 4-propoxy-2-butanone via dipole-dipole interactions. This separates it from non-polar matrix alkanes, eluting the compound strictly based on its specific boiling point and polarity[4].

Step 5: Mass Spectrometric Detection (Self-Validating System)

  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range m/z 35–300.

  • Validation: Identify the compound using the NIST mass spectral library. To ensure the protocol is self-validating, calculate the experimental Retention Index (RI) using an n-alkane standard series (C₈-C₂₀) run under identical conditions. If the calculated RI deviates by more than ±5 units from the established literature RI for 4-propoxy-2-butanone, the system is flagged for recalibration or column maintenance, ensuring absolute trustworthiness of the data.

Workflow Visualization

G N1 Sample Preparation (Matrix + Saturated NaCl) N2 Headspace Equilibration (40-50°C) N1->N2 Salting-out effect N3 SPME Fiber Extraction (DVB/CAR/PDMS) N2->N3 Volatile partitioning N4 Thermal Desorption (GC Inlet at 250°C) N3->N4 Fiber transfer N5 GC Separation (Polar PEG Column) N4->N5 Splitless injection N6 MS Detection & Analysis (EI at 70 eV + RI Validation) N5->N6 Elution by boiling point & polarity

Workflow for HS-SPME GC-MS extraction and identification of 4-propoxy-2-butanone.

References

  • Hasmadi, M., et al. "Chemical compositions and volatile compounds of Sabah indigenous durian (Durio dulcis Becc.)." Food Research, 2021. URL: [Link]

  • "4-Ethoxy-2-butanone | CAS#:60044-74-8." Chemsrc, 2025. URL:[Link]

  • "4-Propoxy-2-butanone | C7H14O2 | CID 537793." PubChem, National Center for Biotechnology Information, National Institutes of Health. URL:[Link]

  • "Extraction and Identification of Durian's Volatile: A Review." ACS Publications, Journal of Agricultural and Food Chemistry, 2025. URL:[Link]

Foundational

Environmental Degradation Pathways of 4-Propoxy-2-Butanone: A Mechanistic and Kinetic Whitepaper

Executive Summary Understanding the environmental fate of oxygenated volatile organic compounds (OVOCs) is critical for predictive atmospheric modeling and environmental risk assessment. 4-Propoxy-2-butanone (C₇H₁₄O₂), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the environmental fate of oxygenated volatile organic compounds (OVOCs) is critical for predictive atmospheric modeling and environmental risk assessment. 4-Propoxy-2-butanone (C₇H₁₄O₂), an ether-ketone, is identified both as a naturally occurring biogenic volatile in indigenous fruits [1] and as a trace component in human volatile emissions [2]. Due to its moderate vapor pressure and water solubility, this compound partitions across both atmospheric and aqueous domains.

As a Senior Application Scientist, I have structured this whitepaper to dissect the two primary degradation pathways of 4-propoxy-2-butanone: atmospheric photooxidation (driven by hydroxyl radicals) and aqueous/soil biodegradation (driven by enzymatic ether cleavage). This guide bridges theoretical kinetics with self-validating experimental protocols designed for rigorous laboratory replication.

Atmospheric Photooxidation: OH Radical Kinetics

In the troposphere, the dominant sink for saturated ether-ketones is the daytime reaction with hydroxyl (OH•) radicals. Unlike unsaturated compounds, 4-propoxy-2-butanone does not readily react with ozone (O₃), and its photolysis is negligible because ether cleavage has a low quantum yield and ketone photolysis requires high-altitude UV exposure [3].

Mechanistic Causality: The H-Abstraction Site Preference

The OH• radical attack proceeds exclusively via hydrogen atom abstraction. The kinetics are governed by the Bond Dissociation Energy (BDE) of the C-H bonds. The α -CH₂ groups adjacent to the ether oxygen (-O-) are the most susceptible targets.

  • Why? The lone electron pairs on the ether oxygen stabilize the transition state and the resulting alkyl radical via resonance. Conversely, the electron-withdrawing nature of the carbonyl group (-C(=O)-) slightly deactivates its adjacent α -CH₂ group [4]. Therefore, abstraction predominantly occurs at the propyl α -carbon or the ether-adjacent butyl α -carbon.

The Oxidation Cascade
  • Alkyl Radical Formation: OH• abstracts a hydrogen atom, yielding a carbon-centered alkyl radical and water.

  • Peroxy Radical (RO₂•) Formation: The alkyl radical rapidly adds molecular oxygen (O₂) in a diffusion-controlled step.

  • Alkoxy Radical (RO•) Formation: In urban environments (high NOₓ), the peroxy radical reacts with nitric oxide (NO), converting NO to NO₂ and forming an energy-rich alkoxy radical [5].

  • Fragmentation: The alkoxy radical undergoes spontaneous C-C or C-O bond cleavage, yielding primary degradation products such as propanal, 3-oxobutanal, and propyl formate.

atmospheric_degradation VOC 4-Propoxy-2-butanone OH_Attack OH• Radical Attack (α-CH2 Abstraction) VOC->OH_Attack Alkyl_Rad Alkyl Radical OH_Attack->Alkyl_Rad Peroxy_Rad Peroxy Radical (RO2•) Alkyl_Rad->Peroxy_Rad + O2 Alkoxy_Rad Alkoxy Radical (RO•) Peroxy_Rad->Alkoxy_Rad + NO Cleavage Bond Cleavage Alkoxy_Rad->Cleavage Products Aldehydes & Ketones Cleavage->Products

Fig 1. Atmospheric OH-initiated degradation pathway of 4-propoxy-2-butanone.

Aqueous Biodegradation: Enzymatic Ether Cleavage

When 4-propoxy-2-butanone partitions into soil or surface water, microbial degradation becomes the primary removal mechanism. Ether bonds are highly recalcitrant to abiotic hydrolysis but are readily cleaved by aerobic bacteria expressing specific oxidative enzymes.

Mechanistic Causality: Monooxygenase Activity

The rate-limiting step in the biodegradation of ether-ketones is the initial cleavage of the ether linkage. Aerobic microorganisms utilize monooxygenase enzymes (requiring O₂ and NADH) to insert an oxygen atom into the α -C-H bond.

  • Why this pathway? This insertion forms a highly unstable hemiacetal intermediate. Hemiacetals cannot persist in aqueous environments and spontaneously hydrolyze. Depending on which α -carbon is hydroxylated, this cleavage yields either 1-propanol and 3-oxobutanal, or propanal and 4-hydroxy-2-butanone. These smaller, highly oxidized fragments easily enter the β -oxidation pathway and the Tricarboxylic Acid (TCA) cycle for complete mineralization to CO₂ and H₂O.

microbial_degradation Parent 4-Propoxy-2-butanone Enzyme Monooxygenase Parent->Enzyme O2, NADH Hemiacetal Hemiacetal Enzyme->Hemiacetal Propanol 1-Propanol Hemiacetal->Propanol Cleavage Ketone 4-Hydroxy-2-butanone Hemiacetal->Ketone Cleavage TCA TCA Cycle Propanol->TCA Oxidation Ketone->TCA β-Oxidation

Fig 2. Enzymatic ether cleavage and microbial biodegradation pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical phase includes an internal control to rule out confounding variables.

Protocol A: Relative Rate Kinetics in a Smog Chamber (Atmospheric)

Measuring absolute OH• concentrations is notoriously difficult. We bypass this by using a Relative Rate Method , measuring the decay of 4-propoxy-2-butanone against a reference compound (e.g., cyclohexane) with a known OH• rate constant.

  • Chamber Preparation: Evacuate a 100 L Teflon FEP chamber and flush with purified zero air to remove background VOCs.

  • Reactant Injection: Inject 4-propoxy-2-butanone, cyclohexane (reference), and methyl nitrite (CH₃ONO) as the OH• radical precursor.

  • Self-Validation (Dark Mixing): Allow the mixture to sit in the dark for 30 minutes. Sample via SPME-GC-MS. Causality: If the concentrations drop during this phase, it indicates wall-loss or dark reactions, invalidating the run. The concentrations must remain stable to proceed.

  • Photolysis: Irradiate the chamber with UV blacklamps ( λ = 300-400 nm) to photolyze CH₃ONO, generating OH• radicals.

  • Data Acquisition: Sample the chamber continuously. Plot ln([VOC]0​/[VOC]t​) versus ln([Ref]0​/[Ref]t​) . The slope of this linear plot yields the precise rate constant ratio.

experimental_workflow Prep Chamber Evacuation Inject Reactant Injection Prep->Inject Dark Dark Mixing (Wall Loss Check) Inject->Dark Photo UV Irradiation Dark->Photo Validated Sample SPME-GC-MS Photo->Sample Analyze Kinetic Analysis Sample->Analyze

Fig 3. Self-validating smog chamber workflow for relative rate kinetics.

Protocol B: OECD 301F Manometric Respirometry (Aqueous)

To assess environmental persistence, oxygen consumption is used as a direct proxy for microbial mineralization.

  • Inoculum Prep: Obtain activated sludge from a municipal wastewater treatment plant. Wash and aerate to deplete endogenous carbon.

  • Test Setup: Add 4-propoxy-2-butanone (100 mg/L Theoretical Oxygen Demand) to a mineral medium in a sealed respirometer flask.

  • Self-Validation (Reference Setup): Run a parallel flask with sodium acetate. Causality: The test is only valid if the sodium acetate reaches >60% degradation within 14 days, proving the microbial consortium is viable and active.

  • Incubation & Monitoring: Incubate at 20°C in the dark for 28 days, continuously logging pressure drops (O₂ consumption) to plot the biodegradation curve.

Quantitative Data Summaries

Table 1: Estimated Tropospheric Lifetimes of 4-Propoxy-2-butanone (Based on Structure-Activity Relationships and analogous ether-ketone kinetics)

OxidantTypical Atmospheric Concentration (molecules/cm³)Estimated Rate Constant (cm³/molecule·s)Estimated Lifetime ( τ )
OH• Radical 1.5 × 10⁶~1.2 × 10⁻¹¹~15 Hours
NO₃ Radical 5.0 × 10⁸< 1.0 × 10⁻¹⁵> 23 Days
O₃ (Ozone) 7.0 × 10¹¹< 1.0 × 10⁻¹⁹> 4 Years
Photolysis N/A (Solar Actinic Flux)N/ANegligible

Table 2: Predicted Primary Oxidation Products

Degradation PathwayIntermediatePrimary ProductMolar Yield Estimate (%)
α -CH₂ (Propyl) CleavageAlkoxy Radical (RO•)Propanal35 - 45%
α -CH₂ (Butyl) CleavageAlkoxy Radical (RO•)3-Oxobutanal35 - 45%
β -CH₂ (Ketone) CleavageAlkoxy Radical (RO•)Propyl Formate5 - 10%
Terminal Methyl OxidationPrimary AlcoholPropionic Acid< 5%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 537793, 4-Propoxy-2-butanone." PubChem.[Link]

  • Hasmadi, M., et al. "Chemical compositions and volatile compounds of Sabah indigenous durian (Durio dulcis Becc.)." Food Research, 2021.[Link]

  • de Lacy Costello, B., et al. "A review of the volatiles from the healthy human body." Journal of Breath Research, 2014.[Link]

  • Mellouki, A., et al. "Atmospheric fate of two relevant unsaturated ketoethers: kinetics, products and mechanisms for the reaction of hydroxyl radicals." Atmospheric Chemistry and Physics, 2020.[Link]

  • Wang, Y., et al. "Kinetic and Mechanistic Investigations of OH-Initiated Atmospheric Degradation of Methyl Butyl Ketone." Journal of Physical Chemistry A, 2022.[Link]

  • Ao, X., et al. "Elucidating the Elementary Reaction Pathways and Kinetics of Hydroxyl Radical-Induced Acetone Degradation in Aqueous Phase Advanced Oxidation Processes." Environmental Science & Technology, 2018.[Link]

Exploratory

Comprehensive Technical Guide on 4-Propoxy-2-butanone: Physicochemical Profiling, Safety Protocols, and Cosmeceutical Applications

Executive Summary As drug development paradigms shift toward nature-derived, highly bioavailable small molecules, bifunctional aliphatic compounds have garnered significant attention. 4-Propoxy-2-butanone (CAS: 89975-71-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development paradigms shift toward nature-derived, highly bioavailable small molecules, bifunctional aliphatic compounds have garnered significant attention. 4-Propoxy-2-butanone (CAS: 89975-71-3) is a prime example of this chemical class. Featuring both a ketone carbonyl and an ether linkage, this volatile organic compound (VOC) presents unique solvent properties and biological activities. Initially identified in human volatilomes[1] and complex plant matrices such as durian fruit[2], recent phytochemical breakthroughs have isolated it from indigenous South African wetland plants (e.g., Cyperus marginatus), revealing its potent anti-elastase properties[3].

This whitepaper synthesizes the physicochemical data, rigorous safety handling protocols (SDS), and validated experimental methodologies required to leverage 4-propoxy-2-butanone in advanced cosmeceutical and pharmacological research.

Physicochemical Profiling & Structural Analysis

Understanding the physical behavior of 4-propoxy-2-butanone is critical for predicting its pharmacokinetics and designing safe extraction workflows. Its low molecular weight and balanced partition coefficient (LogP) make it an ideal candidate for topical delivery systems, as it can penetrate the stratum corneum without becoming permanently sequestered in the lipid matrix[4].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Relevance in Formulation
IUPAC Name 4-propoxybutan-2-oneDefines the bifunctional ether-ketone backbone[4].
CAS Number 89975-71-3Unique identifier for regulatory compliance[4].
Molecular Formula C₇H₁₄O₂Dictates stoichiometric calculations[4].
Molecular Weight 130.18 g/mol Low MW (<500 Da) ensures excellent epidermal permeability[4].
XLogP3 0.6Optimal lipophilicity for dermal-epidermal junction targeting[4].
Topological Polar Surface Area 26.3 ŲFacilitates hydrogen bonding with target enzymes without hindering diffusion[4].

Safety Data Sheet (SDS) Core Elements & Hazard Mitigation

While 4-propoxy-2-butanone is a valuable bioactive, it is fundamentally a volatile ketone-ether. Based on structural homology to closely related alkoxy-butanones (such as 4-ethoxy-2-butanone), it requires stringent laboratory safety controls[5].

GHS Classification & Hazard Statements
  • Flammable Liquids (Category 3): H226 - Flammable liquid and vapor[5].

  • Skin/Eye Irritation (Category 2): Potential to cause defatting of the skin upon prolonged exposure.

Handling Precautions & Causality-Driven Mitigation
  • Ventilation: Because of its vapor density and low flash point, vapors can travel to ignition sources. Therefore, Class I, Division 1 explosion-proof fume hoods are mandatory (P241)[5].

  • Static Discharge: Ethers and ketones can accumulate static charge during transfer. Ground and bond all receiving containers (P240) to prevent spark-induced ignition[5].

  • Storage: Store in a cool, well-ventilated environment (P403+P235) away from strong oxidizers[5]. The ether linkage is susceptible to peroxide formation over time; therefore, containers should be purged with inert gas (Nitrogen or Argon) before sealing.

Pharmacological & Cosmeceutical Relevance

The discovery of 4-propoxy-2-butanone in the ethanolic extracts of Cyperus marginatus has opened new avenues in anti-aging research[3].

The Mechanistic Rationale: Skin wrinkling and loss of elasticity are primarily driven by the overactivity of elastase, a serine protease that degrades dermal elastin. 4-propoxy-2-butanone acts as a competitive or allosteric modulator of this enzyme. Its carbonyl group can interact with the hydrogen-bond donors in the enzyme's active site, while the flexible propoxy chain provides hydrophobic interactions that stabilize the inhibitor-enzyme complex. This specific mechanism has positioned it as a lead prototype for commercial anti-wrinkle and even-skin-tone cosmeceutical formulations[3].

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Extraction and GC-MS Profiling of 4-Propoxy-2-butanone

This workflow isolates the volatile fraction from plant biomass using Solid-Phase Microextraction (SPME)[2].

  • Sample Preparation: Macerate 5.0 g of dried Cyperus marginatus biomass in 50 mL of 70% ethanol[3]. Agitate at 150 RPM for 48 hours at room temperature.

  • SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the extract at 40°C for 30 minutes. Causality: The DVB/CAR/PDMS fiber is specifically chosen because it excels at trapping low-molecular-weight polar and non-polar volatiles[2].

  • Desorption & GC-MS Injection: Desorb the fiber in the GC injection port at 250°C for 5 minutes.

  • Chromatographic Separation: Utilize a DB-Wax polar capillary column. Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 220°C. Causality: DB-Wax resolves low-boiling-point oxygenated compounds (ethers/ketones) far better than non-polar columns[2].

  • Self-Validation Step: Spike the initial sample with a known concentration of an internal standard (e.g., nonane). The run is only validated if the internal standard recovery exceeds 90%.

ExtractionWorkflow Plant Wetland Plant Biomass (Cyperus marginatus) Extract Ethanolic Extraction & Maceration Plant->Extract Fraction SPME Headspace Extraction Extract->Fraction GCMS GC-MS Profiling (DB-Wax Column) Fraction->GCMS Compound 4-Propoxy-2-butanone (Target Active) GCMS->Compound

Caption: Workflow for the SPME extraction and GC-MS identification of 4-propoxy-2-butanone.

Protocol 2: In Vitro Anti-Elastase Enzymatic Assay

This assay quantifies the anti-wrinkle efficacy of the isolated compound[3].

  • Reagent Preparation: Dissolve the isolated 4-propoxy-2-butanone in Dimethyl Sulfoxide (DMSO) and perform a two-fold serial dilution[3].

  • Enzyme-Substrate Setup: In a 96-well microplate, combine 10 µL of the sample dilution with 20 µL of elastase enzyme solution (0.5 mU/mL in Tris-HCl buffer, pH 8.0). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of the substrate, N-succinyl-Ala-Ala-Ala-p-nitroanilide (2 mM)[3].

  • Kinetic Readout: Measure the absorbance at 410 nm using a microplate reader every minute for 20 minutes. The cleavage of the substrate releases p-nitroaniline, which is highly absorptive at this wavelength.

  • Self-Validation Step: Include Ursolic acid as a positive control[3]. The assay is considered valid only if the calculated IC₅₀ of Ursolic acid aligns with historical baselines (typically 15-20 µg/mL).

AssayLogic Substrate N-succinyl-Ala-Ala-Ala -p-nitroanilide Cleavage Substrate Cleavage (Blocked) Substrate->Cleavage Enzyme Elastase Enzyme Enzyme->Cleavage Inhibitor 4-Propoxy-2-butanone (Cosmeceutical Active) Inhibitor->Enzyme Inhibits Readout Absorbance Readout (IC50 Calculation) Cleavage->Readout

Caption: Logical flow of the anti-elastase enzymatic assay evaluating 4-propoxy-2-butanone efficacy.

References

  • Cosmeceutical Products from Indigenous South African Wetland Plants. Water Research Commission.
  • 4-Propoxy-2-butanone | C7H14O2 | CID 537793 - PubChem. National Institutes of Health (NIH).
  • 4-ETHOXY-2-BUTANONE 60044-74-8 wiki. Guidechem.
  • A review of the volatiles from the healthy human body. ResearchGate.
  • Extraction and Identification of Durian's Volatile: A Review. ACS Publications.

Sources

Protocols & Analytical Methods

Method

lab-scale protocol for synthesizing 4-propoxy-2-butanone

An Application Note for the Laboratory-Scale Synthesis of 4-Propoxy-2-butanone Abstract This comprehensive application note provides a detailed, two-step laboratory-scale protocol for the synthesis of 4-propoxy-2-butanon...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory-Scale Synthesis of 4-Propoxy-2-butanone

Abstract

This comprehensive application note provides a detailed, two-step laboratory-scale protocol for the synthesis of 4-propoxy-2-butanone, a β-alkoxy ketone. The synthesis begins with the base-catalyzed aldol condensation of acetone and formaldehyde to produce the key intermediate, 4-hydroxy-2-butanone. This intermediate is subsequently converted to the target product via a Williamson ether synthesis, utilizing sodium hydride for deprotonation and 1-bromopropane as the alkylating agent. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, critical safety protocols for handling hazardous reagents, and methods for purification and characterization. It is intended for researchers and professionals in organic synthesis and drug development who require a reliable and well-documented method for preparing β-alkoxy ketones.

Introduction and Synthetic Strategy

β-Alkoxy ketones are valuable structural motifs and versatile intermediates in the synthesis of complex organic molecules and natural products.[1] Their synthesis often requires multi-step procedures or the use of pre-functionalized substrates.[1] This document outlines a robust and accessible two-step approach for the preparation of a specific β-alkoxy ketone, 4-propoxy-2-butanone.

The chosen synthetic route is designed for clarity and reliability in a standard laboratory setting. It consists of two distinct chemical transformations:

  • Aldol Condensation: Synthesis of the precursor, 4-hydroxy-2-butanone, through the aldol condensation of acetone and formaldehyde. This reaction is a classic C-C bond-forming reaction, fundamental to organic synthesis.[2][3][4][5]

  • Williamson Ether Synthesis: Formation of the target ether, 4-propoxy-2-butanone, by reacting the hydroxyl group of the precursor with a propyl halide under basic conditions. The Williamson ether synthesis is a widely used and dependable method for preparing both symmetrical and asymmetrical ethers via an SN2 mechanism.[6][7][8][9]

This strategy leverages readily available and cost-effective starting materials to achieve the synthesis of the target molecule.

G cluster_0 Overall Workflow Acetone Acetone Step1 Step 1: Aldol Condensation Acetone->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Step2 Step 2: Williamson Ether Synthesis 4-Hydroxy-2-butanone->Step2 1-Bromopropane 1-Bromopropane 1-Bromopropane->Step2 4-Propoxy-2-butanone 4-Propoxy-2-butanone Step1->4-Hydroxy-2-butanone Step2->4-Propoxy-2-butanone

Caption: Overall two-step synthetic workflow.

Reaction Mechanisms and Scientific Rationale

Step 1: Base-Catalyzed Aldol Condensation

The synthesis of 4-hydroxy-2-butanone is achieved through a base-catalyzed aldol addition.[5] The mechanism involves the following key steps:

  • Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The acetone enolate, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by water (present in the reaction medium) to yield the final product, 4-hydroxy-2-butanone.

Careful control of reaction temperature is essential to minimize side reactions. The primary competing reaction is the self-condensation of acetone, which can form diacetone alcohol and its dehydration product, mesityl oxide.[10] Using an excess of formaldehyde and maintaining low temperatures (5-10 °C) favors the desired cross-aldol reaction.[10]

Step 2: Williamson Ether Synthesis

This classic ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

  • Deprotonation: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of 4-hydroxy-2-butanone, forming an alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward by evolving hydrogen gas.[7]

  • SN2 Attack: The newly formed alkoxide acts as a powerful nucleophile, attacking the primary carbon of 1-bromopropane in a backside attack. This concerted step displaces the bromide leaving group and forms the C-O ether bond.

The choice of a primary alkyl halide (1-bromopropane) is critical to the success of this reaction. Secondary and tertiary alkyl halides would favor a competing E2 elimination pathway, significantly reducing the yield of the desired ether product.[9] The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive sodium hydride and the alkoxide intermediate.[9][11]

Safety and Hazard Management

All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Extremely reactive and corrosive. It reacts violently with water to produce hydrogen gas, which is highly flammable and can ignite spontaneously.[11][12] NaH must be handled under an inert atmosphere (e.g., nitrogen or argon).[11][12] Use only dry solvents and glassware. In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT USE WATER, CO₂, or foam extinguishers .[13]

  • Formaldehyde (37% solution): Toxic, a suspected carcinogen, and a respiratory irritant. Handle with extreme care to avoid inhalation or skin contact.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns.

  • 1-Bromopropane: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage. Use only peroxide-free THF (test with peroxide strips before use).

  • Hexane/Pentane: Extremely flammable liquids. Ensure no ignition sources are present during handling.[11]

An emergency shower and eyewash station must be readily accessible.[14]

Experimental Protocol

Part A: Synthesis of 4-Hydroxy-2-butanone

G cluster_part_a Protocol: Synthesis of 4-Hydroxy-2-butanone Setup 1. Assemble Flask in Ice Bath Reagents 2. Add Acetone & Formaldehyde Setup->Reagents Catalyst 3. Add NaOH Solution Dropwise (5-10 °C) Reagents->Catalyst React 4. Stir for 3 Hours at 5-10 °C Catalyst->React Neutralize 5. Neutralize with Dilute Acid React->Neutralize Extract 6. Extract with Ethyl Acetate Neutralize->Extract Dry 7. Dry Organic Layer (MgSO4) Extract->Dry Purify 8. Purify by Vacuum Distillation Dry->Purify G cluster_part_b Protocol: Williamson Ether Synthesis Prep 1. Wash NaH with Hexane Setup 2. Assemble Dry Flask under N2 Prep->Setup Deprotonate 3. Add 4-hydroxy-2-butanone to NaH/THF Setup->Deprotonate Alkyl_add 4. Add 1-Bromopropane Dropwise Deprotonate->Alkyl_add React 5. Reflux for 4 Hours Alkyl_add->React Quench 6. Quench with ice-cold Water React->Quench Extract 7. Extract with Diethyl Ether Quench->Extract Purify 8. Purify by Column Chromatography Extract->Purify

Caption: Workflow for the Williamson ether synthesis of 4-propoxy-2-butanone.

Materials & Equipment:

  • Three-necked round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with nitrogen/argon inlet

  • Dropping funnel (60 mL), oven-dried

  • Heating mantle

  • Cannula or syringe for solvent/reagent transfer

  • Schlenk line or nitrogen/argon balloon setup

Reagents:

Reagent Formula MW ( g/mol ) Amount Moles Notes
Sodium Hydride (60% in oil) NaH 24.00 2.2 g 0.055 1.1 equivalents
4-Hydroxy-2-butanone C₄H₈O₂ 88.11 4.4 g 0.05 Limiting Reagent
1-Bromopropane C₃H₇Br 123.00 7.4 g (5.5 mL) 0.06 1.2 equivalents
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 100 mL - Solvent
Anhydrous Hexane C₆H₁₄ 86.18 2 x 20 mL - For washing NaH
Deionized Water H₂O 18.02 ~50 mL - For quenching

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 3 x 50 mL | - | Extraction solvent |

Procedure:

  • Prepare NaH: In the fume hood, place the sodium hydride dispersion (2.2 g) into a dry flask under a nitrogen atmosphere. Add anhydrous hexane (20 mL), swirl gently, and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step once more. [11]Dry the resulting grey powder under a stream of nitrogen.

  • Setup: Assemble the 250 mL three-necked flask (containing the washed NaH) with a stir bar, reflux condenser (with N₂ inlet), and a dropping funnel. Flame-dry the glassware under vacuum or oven-dry and assemble hot, then flush with nitrogen.

  • Add anhydrous THF (50 mL) to the flask containing NaH.

  • Dissolve the 4-hydroxy-2-butanone (4.4 g, 0.05 mol) in anhydrous THF (25 mL) and add it to the dropping funnel.

  • Add the 4-hydroxy-2-butanone solution dropwise to the stirred NaH suspension at room temperature. Hydrogen gas will evolve. Stir for 30-60 minutes after the addition is complete, or until gas evolution ceases, to ensure complete formation of the alkoxide.

  • Add 1-bromopropane (5.5 mL, 0.06 mol) dissolved in anhydrous THF (25 mL) to the dropping funnel and add it dropwise to the reaction mixture.

  • After addition, heat the reaction mixture to reflux (approx. 66 °C for THF) using a heating mantle and stir for 4 hours.

  • Work-up: Cool the reaction to 0 °C in an ice bath. CAUTION: Quench the reaction by very slowly and carefully adding ice-cold water dropwise to destroy any unreacted NaH.

  • Once the quenching is complete, add more water (~50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase using a rotary evaporator.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation to yield pure 4-propoxy-2-butanone.

Characterization of 4-Propoxy-2-butanone

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless liquid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the terminal methyl of the propyl group (~0.9 ppm), a sextet for the internal methylene of the propyl group (~1.6 ppm), a triplet for the methylene group attached to the ether oxygen (~3.4 ppm), a triplet for the methylene group adjacent to the ether oxygen on the butanone chain (~3.6 ppm), a triplet for the methylene group adjacent to the ketone (~2.7 ppm), and a singlet for the terminal methyl of the butanone chain (~2.2 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ketone carbonyl (~208 ppm), the two carbons of the ether linkage (~70-75 ppm), and the remaining aliphatic carbons.

  • IR (neat, cm⁻¹): A strong C=O stretch around 1715 cm⁻¹ and a C-O-C ether stretch around 1120 cm⁻¹.

References

  • Cordova, A. (2004). L-Proline-Catalyzed One-Pot Three-Component Reaction for the Synthesis of - β-Alkoxy Ketones. Synlett, 2004(10), 1853-1855. Available from: [Link]

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Sodium Hydride. Available from: [Link]

  • University of California, Santa Barbara (2012). Sodium Hydride - Standard Operating Procedure. Available from: [Link]

  • Google Patents (2017). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • JoVE (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PubChem. 4-Propoxy-2-butanone. Available from: [Link]

Sources

Application

Application Note: 4-Propoxy-2-butanone (4-P2B) as a Next-Generation Bifunctional Solvent in Advanced Organic Synthesis

Executive Summary The pharmaceutical and fine chemical industries are actively transitioning away from traditional, reprotoxic dipolar aprotic solvents (such as DMF, NMP, and DMAc) toward tunable, functionalized alternat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical and fine chemical industries are actively transitioning away from traditional, reprotoxic dipolar aprotic solvents (such as DMF, NMP, and DMAc) toward tunable, functionalized alternatives. 4-Propoxy-2-butanone (4-P2B) , systematically known as 4-propoxybutan-2-one, is an emerging bifunctional ether-ketone solvent[1]. While it naturally occurs as a trace volatile organic compound in biological matrices such as indigenous durian fruit[2], its unique structural motif—an aliphatic ketone separated from an ether linkage by a two-carbon spacer—makes it an exceptional candidate for solvating complex catalytic cycles.

This application note details the mechanistic rationale and self-validating protocols for utilizing 4-P2B as a highly effective solvent in transition-metal-catalyzed cross-couplings and multicomponent reactions (MCRs).

Physicochemical Profiling & Mechanistic Causality

The synthetic utility of 4-P2B is derived directly from its bifunctional architecture. It can be synthesized via regio- and stereo-selective bromo(alkoxylation)s or standard etherification routes[3]. Unlike simple ketones (e.g., acetone) or simple ethers (e.g., THF), 4-P2B provides a highly specific solvation environment.

Table 1: Physicochemical Profile of 4-Propoxy-2-butanone

ParameterValueMechanistic Causality in Synthesis
Molecular Formula C₇H₁₄O₂Provides an optimal carbon-to-heteroatom ratio, granting amphiphilic properties to dissolve both lipophilic organic substrates and polar inorganic salts.
Molecular Weight 130.18 g/mol [1]Ensures a moderate boiling point, drastically reducing solvent loss during reflux compared to acetone or diethyl ether, while remaining easy to remove in vacuo.
XLogP3 0.6[1]Balances aqueous and organic solubility. This mild lipophilicity prevents phase separation in mildly aqueous basic conditions, eliminating the need for phase-transfer catalysts.
Topological Polar Surface Area 26.3 Ų[1]The combined polarity of the ether and ketone oxygen atoms enables hemilabile, bidentate coordination to transition metals, stabilizing reactive intermediates.
The "Hemilabile Solvation" Paradigm

In metal-catalyzed organic synthesis, the solvent often dictates the reaction pathway. 4-P2B acts as a hemilabile bidentate ligand . During the catalytic cycle, the dual oxygen atoms (carbonyl and ether) weakly coordinate to electron-deficient metal centers (e.g., Pd, Pt, Au). This stabilizes the catalyst during high-energy transition states (like oxidative addition) but easily dissociates to allow the bulkier substrates to bind to the metal center. Furthermore, in advanced photoredox catalysis, alkoxyketones can stabilize radical intermediates via spin-center shifts (SCS), providing an electronically tunable medium for single-electron transfer (SET) processes[4].

Workflow & Logical Relationships

The following diagram illustrates the logical workflow and mechanistic role of 4-P2B in a standard transition-metal catalytic cycle, highlighting its dual function as both a homogenizing medium and a catalyst stabilizer.

CatalyticWorkflow S1 1. Reagent Assembly (Ar-X, Ar-B(OH)2) S2 2. 4-P2B Solvation (Amphiphilic Phase) S1->S2 Addition S3 3. Pd-Catalyzed Cycle (Hemilabile Stabilization) S2->S3 Heating S4 4. In-Process QC (Colorimetric Check) S3->S4 Validation S5 5. Product Isolation (Solvent Partitioning) S4->S5 Workup

Caption: Experimental workflow for 4-P2B mediated cross-coupling, highlighting its role in catalyst stabilization.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling in 4-P2B

Objective: To achieve high-yield C-C bond formation without the use of toxic DMF or biphasic phase-transfer conditions.

Table 2: Comparative Solvent Efficacy in Model Cross-Coupling

Solvent SystemYield (%)Time (h)Mechanistic Observation
Toluene / H₂O6512Biphasic; requires vigorous stirring and phase-transfer catalysts.
DMF828Homogenous; however, solvent removal is difficult and amine byproducts form.
4-Propoxy-2-butanone 94 4 Homogenous; rapid oxidative addition due to hemilabile ether-ketone stabilization.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Solvation: Evacuate and backfill the flask with Argon (3x). Inject 5.0 mL of anhydrous 4-P2B[1].

  • Reaction: Heat the mixture to 60 °C in an oil bath under vigorous stirring.

  • Workup: Upon completion, cool the mixture to room temperature. Add 10 mL of deionized water and extract with ethyl acetate (3 x 10 mL). The moderate XLogP3 of 4-P2B ensures it partitions efficiently into the aqueous layer during washing, leaving the organic product highly pure.

Self-Validation & Quality Control Checkpoint: Causality: The active Pd(0) species must form and remain stable for the cycle to proceed. Validation: Upon heating the 4-P2B mixture to 60 °C, the suspension should transition from a heterogeneous gray to a homogenous, vibrant golden-yellow solution within 5 minutes. This visual cue confirms the successful bidentate solvation of the active Pd(0) species by the ether-ketone backbone. If the solution turns black, it indicates palladium agglomeration (Pd-black formation) due to oxygen ingress; the batch must be discarded and the degassing procedure repeated.

Protocol B: Gold-Catalyzed Multicomponent Reactions (MCRs)

Objective: Synthesis of complex β-alkoxyketones via a three-component coupling of aldehydes, alkynes, and alcohols.

Mechanistic Context: Gold(I) catalysts are highly carbophilic but easily poisoned by strongly coordinating solvents. 4-P2B offers a "Goldilocks" solvation environment: its ether-ketone backbone is polar enough to stabilize the transition states of multicomponent reactions without irreversibly binding to the Au(I) center[5]. Furthermore, alkoxyketones themselves are highly valuable motifs in biologically active compounds, making the study of their solvent analogs highly relevant to drug discovery[5].

Step-by-Step Methodology:

  • Preparation: In a 10 mL vial, dissolve the aldehyde (1.0 mmol) and alcohol (1.2 mmol) in 3.0 mL of 4-P2B.

  • Catalyst Addition: Add the Gold(I) catalyst, e.g., SPhosAuNTf₂ (5 mol%)[5].

  • Alkyne Addition: Slowly add the terminal alkyne (1.5 mmol) via syringe over 10 minutes at room temperature.

  • Reaction: Stir the homogenous mixture at room temperature for 2 hours.

Self-Validation & Quality Control Checkpoint: Causality: The formation of the oxocarbenium intermediate is slightly exothermic and kinetically rapid in a properly solvated environment. Validation: The addition of the alkyne to the 4-P2B/aldehyde/amine mixture should result in a measurable exotherm (internal temperature rise of ~2-5 °C). Monitor this via an internal thermocouple. The absence of an exotherm indicates catalyst poisoning or an inactive alkyne. Furthermore, TLC analysis (Hexanes/EtOAc 4:1) should reveal the complete disappearance of the aldehyde spot within 2 hours, validating the kinetic efficiency of the 4-P2B solvated intermediate.

References

  • 4-Propoxy-2-butanone | C7H14O2 | CID 537793 - PubChem National Center for Biotechnology Information (NIH)[Link]

  • Chemical compositions and volatile compounds of Sabah indigenous durian (Durio dulcis Becc.) Food Research[Link]

  • Regio- and stereo-selective bromo(alkoxylation)s of (E)-α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)[Link]

  • Gold Catalyzed Multicomponent Reactions beyond A3 Coupling Molecules (MDPI)[Link]

  • Application of the Spin-Center Shift in Organic Synthesis JACS Au (ACS Publications)[Link]

Sources

Method

Application Notes: 4-Propoxy-2-butanone in Advanced Polymer Chemistry

Executive Summary 4-Propoxy-2-butanone (CAS 89975-71-3) is a bifunctional alkoxyketone traditionally identified as a naturally occurring volatile organic compound (VOC) in indigenous flora such as the Sabah durian[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Propoxy-2-butanone (CAS 89975-71-3) is a bifunctional alkoxyketone traditionally identified as a naturally occurring volatile organic compound (VOC) in indigenous flora such as the Sabah durian[1]. However, in the realm of synthetic polymer chemistry, higher-homologue alkoxyketones represent a highly specialized class of solvents and chemical intermediates. Featuring both a hydrogen-bond accepting ether linkage and a reactive ketone carbonyl, 4-propoxy-2-butanone bridges the gap between high-polarity solvation and hydrophobic resin compatibility.

This application guide details two advanced workflows for 4-propoxy-2-butanone: its use as a high-solvency carrier in 1-Component (1K) epoxy resin systems, and its role as a precursor for bio-based polymer plasticizers via catalytic carbonylation.

Application 1: High-Solvency Carrier for 1K Epoxy Systems

The Mechanistic Challenge

In the formulation of 1K epoxy adhesives and coatings, Dicyandiamide (DICY) is the industry-standard latent hardener. DICY remains unreactive at room temperature, providing excellent shelf life, but it is notoriously crystalline and insoluble in common industrial solvents like xylene or methyl ethyl ketone (MEK).

While lower alkoxyketones (such as methoxyacetone) have been patented as effective solvents for DICY[2], they suffer from high volatility (boiling point ~114°C). Rapid evaporation during film application causes DICY to prematurely crystallize out of the matrix before the curing temperature (130°C–150°C) is reached, leading to heterogeneous crosslinking and "orange peel" surface defects.

The Causality of 4-Propoxy-2-butanone

Substituting methoxyacetone with 4-propoxy-2-butanone introduces a longer propyl chain that fundamentally alters the thermodynamic profile of the formulation:

  • Dual-Dipole Solvation: The ether oxygen and ketone carbonyl act as powerful hydrogen-bond acceptors, disrupting DICY's crystalline lattice and maintaining it in solution[2].

  • Controlled Evaporation: The higher molecular weight drastically reduces the evaporation rate. This keeps DICY solvated during the thermal ramp-up, allowing the epoxy to flow and level before crosslinking begins.

  • Hydrophobic Compatibility: The propyl tail reduces the solvent's overall polarity, significantly improving miscibility with the hydrophobic Bisphenol-A backbone of the epoxy resin.

Protocol 1: Formulation of a Storage-Stable 1K Epoxy Coating

Reagents & Materials:

  • Bisphenol-A diglycidyl ether (DGEBA) liquid resin

  • Dicyandiamide (DICY) powder

  • 4-Propoxy-2-butanone (High-purity solvent)

  • Continuous Stirred-Tank Reactor (CSTR) with vacuum capabilities

Step-by-Step Methodology:

  • Solvent Blending: In the CSTR, add 4-propoxy-2-butanone to constitute 30 wt% of the final formulation.

  • Hardener Dissolution: Gradually introduce DICY (5 wt%) into the solvent at 40°C. Crucial Step: Stir at 300 rpm for 45 minutes. Causality: Mild heating to 40°C provides the kinetic energy required to accelerate the disruption of DICY's intermolecular hydrogen bonds without risking premature epoxide ring-opening.

  • Resin Integration: Slowly charge the DGEBA resin (65 wt%) into the reactor. Reduce the impeller speed to 150 rpm. Causality: High-shear mixing at this stage would entrap air bubbles, which the viscous resin cannot easily release, leading to voids in the final cured polymer.

  • Degassing & Storage: Apply a mild vacuum (0.8 atm) for 15 minutes to degas the homogeneous mixture. Store the formulated 1K resin in sealed, moisture-free containers at 20°C.

G N1 4-Propoxy-2-butanone (Solvent) N2 Dicyandiamide (Latent Hardener) N1->N2 Solvates at 25°C N4 Homogeneous 1K Resin Solution N2->N4 Hardener Phase N3 Bisphenol-A Epoxy Resin N3->N4 Resin Phase N5 Substrate Coating N4->N5 Application N6 Thermal Curing (130°C - 150°C) N5->N6 Evaporation N7 Crosslinked Polymer Network N6->N7 Ring-Opening

Workflow of 1K epoxy formulation and thermal curing using 4-propoxy-2-butanone as a co-solvent.

Application 2: Precursor for Polymer Plasticizers via Reppe Carbonylation

The Mechanistic Challenge

Alkyl levulinates are highly valued in the polymer industry as bio-based plasticizers, particularly for modifying brittle bioplastics like Polylactic Acid (PLA)[3]. While methyl levulinate is common, it often fails to provide sufficient free volume between polymer chains.

The Causality of 4-Propoxy-2-butanone

4-alkoxy-2-butanones undergo highly regioselective Reppe carbonylation in the presence of transition metal catalysts to form levulinic esters[4][5]. By utilizing 4-propoxy-2-butanone as the starting material, the synthesis directly yields propyl levulinate . When integrated into a PLA matrix, the bulky propyl group of the levulinate ester forces the polymer chains further apart (increasing free volume), which depresses the glass transition temperature ( Tg​ ) far more effectively than methyl levulinate, resulting in a highly flexible, impact-resistant polymer.

Protocol 2: Catalytic Carbonylation to Propyl Levulinate

Reagents & Materials:

  • 4-Propoxy-2-butanone (Substrate)

  • Palladium(II) acetate ( Pd(OAc)2​ ) and Triphenylphosphine ( PPh3​ )

  • Carbon Monoxide (CO) gas (High purity)

  • Hastelloy High-Pressure Autoclave

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-purged glovebox, prepare a homogeneous catalyst solution comprising Pd(OAc)2​ (1 mol%) and PPh3​ (4 mol%) in propanol. Causality: The excess phosphine ligand stabilizes the active Pd(0) species, preventing the precipitation of inactive palladium black during the reaction.

  • Substrate Loading: Transfer 50 mmol of 4-propoxy-2-butanone and the catalyst solution into the Hastelloy autoclave. Seal and purge the headspace three times with nitrogen.

  • Carbonylation: Pressurize the autoclave with CO to 40 bar. Heat the reactor to 110°C under continuous agitation (600 rpm). Causality: The 40 bar pressure maximizes the concentration of dissolved CO in the liquid phase, driving the equilibrium toward the acyl-palladium intermediate. The 110°C temperature is precisely calibrated to overcome the activation energy barrier for CO insertion without causing thermal degradation of the catalyst[3][4].

  • Isolation: After 12 hours, cool the reactor to 20°C to halt the reaction. Safely vent the excess CO through a scrubber. Isolate the propyl levulinate via fractional distillation under reduced pressure (0.1 mbar) to ensure high purity for polymer compounding.

Quantitative Data Summary

The following table summarizes the physicochemical advantages of 4-propoxy-2-butanone against industry-standard solvents in polymer formulation.

Parameter4-Propoxy-2-butanoneMethoxyacetoneMethyl Ethyl Ketone (MEK)
CAS Number 89975-71-3589-38-878-93-3
Molecular Weight 130.18 g/mol 88.11 g/mol 72.11 g/mol
Boiling Point ~165°C (Est.)114°C80°C
DICY Solvency HighHighVery Low
Evaporation Rate SlowFastVery Fast
Resin Compatibility Excellent (Hydrophobic tail)ModerateHigh

References

  • Chemical compositions and volatile compounds of Sabah indigenous durian (Durio dulcis Becc.). Food Research. URL: [Link]

  • US Patent 5407977A - Solvent system. Google Patents.
  • Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Palladium-Catalyzed Reppe Carbonylation. Chemical Reviews. URL: [Link]

  • A novel synthesis of levulinic esters from 4-alkoxy-2-butanone using rhodium catalysts. Tetrahedron Letters. URL: [Link]

Sources

Application

Advanced Derivatization Strategies for the Gas Chromatographic Analysis of 4-Propoxy-2-butanone

Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Professionals Application Focus: Trace-level Carbonyl Quantification via GC-MS/GC-ECD Executive Summary The quantification of volatile car...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Professionals Application Focus: Trace-level Carbonyl Quantification via GC-MS/GC-ECD

Executive Summary

The quantification of volatile carbonyls in complex biological and environmental matrices requires analytical methods that overcome the inherent limitations of direct gas chromatography (GC). 4-Propoxy-2-butanone (IUPAC: 4-propoxybutan-2-one; C₇H₁₄O₂) is an asymmetric ketone and ether[1] identified in human volatile profiles[2]. Direct GC injection of such short-chain ketones often suffers from active-site peak tailing, evaporative losses, and low mass-spectral specificity.

This application note details a self-validating protocol for the derivatization of 4-propoxy-2-butanone using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). By shifting the analyte's chemical properties, this method guarantees high thermal stability, eliminates column active-site interactions, and enables sub-ng/mL detection limits.

Mechanistic Rationale & Chemical Logic

Why PFBHA over 2,4-DNPH?

While 2,4-dinitrophenylhydrazine (DNPH) is the standard derivatizing agent for HPLC carbonyl analysis, DNPH derivatives are thermally labile and decompose at the elevated temperatures required for GC injection. PFBHA is specifically engineered for GC applications. The reaction between the carbonyl group of 4-propoxy-2-butanone and PFBHA proceeds via nucleophilic addition, forming a hemiaminal intermediate that rapidly dehydrates into a highly thermally stable PFB-oxime derivative[3].

The Causality of Sensitivity Enhancement

The addition of the pentafluorobenzyl moiety fundamentally alters the analyte's detectability:

  • Steric Shielding: The bulky, non-polar fluorinated group shields the polar oxime nitrogen, preventing hydrogen bonding with active silanol sites on the GC column, thereby reducing the peak tailing factor to ~1.0.

  • Mass Spectral Shift: Underivatized 4-propoxy-2-butanone fragments into low-mass, non-specific ions (m/z 43, 71, 72)[1], which are easily lost in solvent background noise. The PFBHA derivative yields a dominant, highly specific pentafluorobenzyl cation (m/z 181) under Electron Impact (EI) ionization, drastically improving Signal-to-Noise (S/N) in Selected Ion Monitoring (SIM) mode[4].

  • Electronegativity: The five fluorine atoms enable ultra-trace analysis using Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.

ChemicalLogic K 4-Propoxy-2-butanone (Asymmetric Ketone) I Hemiaminal Intermediate K->I + R PFBHA Reagent R->I + E (E)-PFB-Oxime Isomer I->E -H2O Z (Z)-PFB-Oxime Isomer I->Z -H2O

Reaction logic showing the formation of (E) and (Z) PFB-oxime isomers from 4-propoxy-2-butanone.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every critical failure point (extraction efficiency, matrix interference, reagent overload) is intrinsically monitored by the method's design.

Materials & Reagents
  • Target Standard: 4-Propoxy-2-butanone (Analytical standard, >99% purity).

  • Internal Standard (IS): Deuterated ketone (e.g., d₆-acetone or matched deuterated analog) to normalize derivatization yields[5].

  • Derivatizing Agent: PFBHA hydrochloride (15 mg/mL prepared in organic-free water).

  • Solvents: GC-MS grade Hexane or Toluene[4].

  • Wash Solution: 0.1 N H₂SO₄ (Aqueous).

Step-by-Step Methodology
  • Sample Preparation & IS Spiking: Aliquot 1.0 mL of the aqueous sample (or extracted biological matrix) into a 10 mL glass headspace vial. Spike with 10 µL of the deuterated Internal Standard (IS).

  • Derivatization Reaction: Add 250 µL of the 15 mg/mL PFBHA solution to the vial. Seal with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes to drive the oxime formation to completion.

  • Liquid-Liquid Extraction (LLE): Allow the vial to cool to room temperature. Add 1.0 mL of Hexane. Vortex vigorously for 2 minutes to partition the non-polar PFB-oxime derivatives into the upper organic layer.

  • Acid Wash (Critical Causality Step): Transfer the upper hexane layer to a clean vial containing 1.0 mL of 0.1 N H₂SO₄. Vortex for 1 minute.

    • Why? Excess, unreacted PFBHA will rapidly degrade the GC column's stationary phase. The acid protonates the unreacted PFBHA amine, forcing it into the aqueous phase, while the neutral oxime derivative remains safely in the hexane.

  • Phase Separation & Injection: Centrifuge at 3000 rpm for 5 minutes. Transfer the washed hexane layer to an autosampler vial. Inject 1.0 µL into the GC-MS.

Workflow N1 Sample Matrix + Internal Standard (Aqueous/Biological) N2 PFBHA Addition (15 mg/mL in H2O) N1->N2 N3 Derivatization Incubation (60°C, 30 min) N2->N3 Nucleophilic Attack N4 Liquid-Liquid Extraction (Hexane Addition & Vortex) N3->N4 Oxime Formation N5 Acid Wash (0.1N H2SO4) (Removes Excess Reagent) N4->N5 Phase Separation N6 GC-MS SIM Analysis (Sum E/Z Isomer Peak Areas) N5->N6 Organic Extract

Workflow for PFBHA derivatization and GC-MS analysis of 4-propoxy-2-butanone.

GC-MS Operating Parameters
  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or ZB-5ms), 30 m × 0.25 mm I.D., 0.25-μm film[3].

  • Injector: 250°C, Splitless mode (1 min purge).

  • Oven Program: 50°C (hold 1 min), ramp at 5°C/min to 180°C, then 25°C/min to 280°C (hold 5 min)[3].

  • MS Mode: Selected Ion Monitoring (SIM). Quantifier ion: m/z 181. Qualifier ions: m/z 161, and the molecular ion (M+).

System Suitability & Intrinsic Validation

To guarantee analytical trustworthiness, evaluate the following intrinsic metrics for every batch:

  • The E/Z Isomer Ratio Check: Because 4-propoxy-2-butanone is an asymmetric ketone, derivatization yields two distinct geometric isomers, (E) and (Z), which resolve as two closely eluting peaks on a high-efficiency capillary column[3]. The thermodynamic ratio of these peaks is constant. Validation Rule: If the E/Z peak area ratio deviates by >5% from the calibration standard, matrix interference or co-elution is occurring. Note: Always sum the areas of both the (E) and (Z) peaks for accurate quantitation[3].

  • Acid Wash Verification (Blank Monitoring): Analyze a reagent blank. If a massive, tailing peak appears early in the chromatogram, the acid wash (Step 4) failed to remove excess PFBHA. Stop the sequence immediately to prevent column fouling.

  • Internal Standard Recovery: The deuterated IS must demonstrate a recovery of 80–120%[4]. A drop in recovery indicates either a failure in the derivatization kinetics (e.g., pH shift in the matrix) or poor extraction efficiency.

Quantitative Data & Performance Metrics

The following table summarizes the analytical improvements achieved by transitioning from direct injection to the PFBHA derivatization workflow for 4-propoxy-2-butanone.

Analytical MetricDirect Injection (Underivatized)PFBHA Derivatized (Oxime)
Volatility / B.P. Highly volatile (High risk of evaporative loss)Lower volatility (Stable in autosampler for 48h)
Thermal Stability Moderate (Subject to injector discrimination)Excellent (No degradation at 250°C)
Peak Tailing Factor > 1.5 (Hydrogen bonding with active silanols)~ 1.0 (Sterically shielded, inert derivative)
Primary MS Ions (EI) m/z 43, 71, 72 (High background interference)m/z 181 (Pentafluorotropylium base peak)
LOD (GC-MS SIM) ~ 10 - 50 ng/mL< 0.1 ng/mL
Chromatographic Output Single broad peakTwo sharp, baseline-resolved peaks (E/Z isomers)

References

  • Title: Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Title: 4-Propoxy-2-butanone | C7H14O2 | CID 537793.
  • Title: Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization.
  • Title: Derivatization reaction of carbonyls with PFBHA.
  • Title: Determination of carbonyl compounds in exhaled breath by on-sorbent derivatization coupled with thermal desorption and gas chromatography-tandem mass spectrometry.
  • Title: A review of the volatiles from the healthy human body.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities During 4-Propoxy-2-Butanone Distillation

Welcome to the technical support center for the purification of 4-propoxy-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-propoxy-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the distillation of this valuable intermediate. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My 4-propoxy-2-butanone distillate is discolored (yellow or brown). What is the likely cause?

A1: Discoloration during the distillation of 4-propoxy-2-butanone is typically indicative of thermal decomposition or the presence of impurities that are unstable at distillation temperatures. The most common culprits are residual catalysts from the synthesis step or the formation of high-boiling, unsaturated byproducts. It is also possible that residual aldehydes from the synthesis of the 4-hydroxy-2-butanone precursor are polymerizing.

Q2: The boiling point of my main fraction is not sharp and varies by several degrees. Why is this happening?

A2: A broad boiling point range suggests the presence of one or more impurities with boiling points close to that of 4-propoxy-2-butanone. This could be due to incomplete reaction, leaving unreacted starting materials, or the formation of side-products during synthesis. Inefficient fractional distillation, such as a column with too few theoretical plates or an incorrect reflux ratio, can also lead to poor separation.

Q3: My final product purity, as determined by GC, is lower than expected despite careful distillation. What are the potential hidden impurities?

A3: If your purity is low, consider the possibility of azeotrope formation or the presence of isomers with similar boiling points. Water is a common process-related impurity that can form azeotropes with ketones. Additionally, side reactions during the synthesis of the precursor, 4-hydroxy-2-butanone, can lead to impurities that are difficult to remove by simple distillation.[1][2]

Q4: I am observing pressure fluctuations during my vacuum distillation. How does this affect my purification?

A4: Pressure fluctuations during vacuum distillation will lead to an unstable boiling point, making it difficult to achieve a clean separation of fractions. These fluctuations can be caused by leaks in the vacuum system, a vacuum pump that is not properly sized for the apparatus, or outgassing of volatile impurities from the crude material.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the distillation of 4-propoxy-2-butanone.

Issue 1: Product Discoloration

Potential Causes & Solutions

  • Thermal Decomposition: 4-propoxy-2-butanone, like many ketones, can undergo thermal decomposition, especially at elevated temperatures.[3]

    • Solution: Lower the distillation temperature by using a higher vacuum. A lower pressure will decrease the boiling point of the liquid, reducing the thermal stress on the compound.

  • Residual Acidic or Basic Catalysts: Catalysts from the synthesis of 4-propoxy-2-butanone or its precursor can promote side reactions and decomposition at high temperatures.

    • Solution: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with deionized water until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Presence of Aldehydes: Residual formaldehyde from the synthesis of 4-hydroxy-2-butanone can polymerize at elevated temperatures, causing discoloration.

    • Solution: Consider a pre-treatment of the crude product to remove aldehydes. This can be achieved by washing with a sodium bisulfite solution.

Issue 2: Poor Separation and Low Purity

Potential Causes & Solutions

  • Inefficient Fractional Distillation Setup: A short distillation column or one with inefficient packing will not provide the necessary theoretical plates for a good separation.[5]

    • Solution: Use a longer fractional distillation column, such as a Vigreux or packed column (e.g., with Raschig rings or structured packing), to increase the number of theoretical plates and improve separation efficiency.

  • Incorrect Reflux Ratio: A reflux ratio that is too low will not allow for proper equilibration between the liquid and vapor phases in the column, leading to poor separation.

    • Solution: Increase the reflux ratio. A good starting point is a reflux ratio of 5:1 (5 parts of condensate returned to the column for every 1 part collected).

  • Azeotrope Formation: The presence of water or other solvents can lead to the formation of azeotropes, which will co-distill with the product.

    • Solution: Ensure the crude product is thoroughly dried before distillation. If a water azeotrope is suspected, consider using a Dean-Stark trap during an initial distillation step to remove the water.

Optimized Fractional Distillation Protocol for 4-Propoxy-2-butanone

This protocol is designed for the purification of crude 4-propoxy-2-butanone.

1. Pre-treatment of Crude Material:

  • If the crude product is from a reaction using an acid or base catalyst, wash it with a saturated sodium bicarbonate solution, followed by deionized water until the pH is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the drying agent and any residual solvent.

2. Distillation Apparatus Setup:

  • Assemble a vacuum distillation apparatus with a fractional distillation column (a Vigreux column of at least 30 cm is recommended).

  • Use a heating mantle with a magnetic stirrer to ensure even heating.

  • Place a thermometer at the head of the distillation column to monitor the vapor temperature.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Procedure:

  • Add the crude 4-propoxy-2-butanone and a few boiling chips to the distillation flask.

  • Begin stirring and gradually apply vacuum to the system.

  • Slowly heat the distillation flask.

  • Collect a forerun fraction, which will contain any low-boiling impurities.

  • Once the temperature at the distillation head stabilizes, begin collecting the main fraction of 4-propoxy-2-butanone. The boiling point of 4-propoxy-2-butanone is approximately 73-76 °C at 12 mmHg.[6][7]

  • Monitor the temperature closely. A sharp, stable boiling point indicates a pure fraction.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting impurities during the distillation of 4-propoxy-2-butanone.

Troubleshooting_Workflow Troubleshooting Impurities in 4-Propoxy-2-Butanone Distillation start Start: Low Purity or Impure Distillate check_discoloration Is the distillate discolored? start->check_discoloration thermal_decomposition Potential Cause: Thermal Decomposition Solution: - Lower distillation temp (increase vacuum) - Neutralize crude product check_discoloration->thermal_decomposition Yes check_bp Is the boiling point sharp? check_discoloration->check_bp No thermal_decomposition->check_bp poor_separation Potential Cause: Poor Separation Solution: - Use a more efficient column - Increase reflux ratio check_bp->poor_separation No check_gc Analyze by GC-MS Identify Impurities check_bp->check_gc Yes poor_separation->check_gc unreacted_starting_material Impurities Identified: - 4-hydroxy-2-butanone - Propylating agent Solution: - Re-run reaction to completion - Improve initial work-up check_gc->unreacted_starting_material Starting materials present side_products Impurities Identified: - Isomers - Aldol condensation products Solution: - Optimize synthesis conditions - Consider alternative purification (e.g., chromatography) check_gc->side_products Side products present end_pure End: Pure 4-Propoxy-2-butanone unreacted_starting_material->end_pure side_products->end_pure

Caption: Troubleshooting workflow for 4-propoxy-2-butanone distillation.

Potential Impurities and Analytical Methods

ImpurityLikely SourceBoiling Point (°C)Recommended Analytical Method
4-Hydroxy-2-butanone Incomplete etherification~73-76 @ 12 mmHg[6][7]GC-MS, HPLC
1-Propanol Excess propoxylating agent97GC
Propyl ether Side reaction of propoxylating agent90GC-MS
Acetone Unreacted starting material from precursor synthesis56GC
Formaldehyde/Paraformaldehyde Unreacted starting material from precursor synthesis[2]-21 (as formaldehyde)Derivatization with DNPH followed by HPLC[8][9]
3-Buten-2-one Dehydration of 4-hydroxy-2-butanone[2]81GC-MS
Water Reaction byproduct, solvent100Karl Fischer titration, GC (with appropriate column)

References

  • AIChE. (n.d.). Distillation Troubleshooting - Center for Chemical Process Safety. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Distillation. Retrieved from [Link]

  • TOPTION Instrument. (2025, November 6). How to Troubleshoot a Simple Distillation Apparatus? Retrieved from [Link]

  • Kister, H. Z. (2025, February 5). Distillation Diagnostics: An Engineer's Guidebook. Google Books.
  • Kister, H. Z. (n.d.). Distillation Diagnostics: An Engineer's Guidebook [1 ed.]. Retrieved from [Link]

  • Scribd. (2016, July 19). NIOSH NMAM Method 2027 for Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropoxy-2-butanone. PubChem. Retrieved from [Link]

  • CABI Digital Library. (n.d.). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propoxy-2-butanone. PubChem. Retrieved from [Link]

  • Herrington, J. S., et al. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-2-butanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Thermal Decomposition of Ketene and of the Reaction CH2 + H2 ⇔ CH3 + H. Retrieved from [Link]

  • OSTI.GOV. (2020, July 21). Study of Poly(ether ketone ketone) (PEKK): Outgassing Characteristics and Likely Residual Synthesis Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). EP1638913A1 - Processes for preparing beta-hydroxy-ketones and alpha, beta-unsaturated ketones.
  • ACS Publications. (2000, June 17). Synthesis of β-Hydroxy Ketones and Vinylsilanes from Homopropargylic Alcohols by Intramolecular Hydrosilation. Organic Letters. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Fractional Distillation of a Binary Mixture. Retrieved from [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • Google Patents. (n.d.). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
  • Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

  • ACS Omega. (2022, November 21). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2017, May 18). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. Retrieved from [Link]

  • ACS Applied Polymer Materials. (2023, December 18). Synthesis of Low-k Poly(ether ether ketone) Films and Surface Functionalization for Exceptional Copper Adhesive Properties. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Formation of 17b-Alkoxy-16-keto Steroids by Reaction of 16a-Hydroxy. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Butanone, 4-propoxy- (7CI,9CI) — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Preparation and characterization of poly(ether ether ketone) derivatives. Retrieved from [Link]

  • SciELO. (n.d.). Preparation and characterization of poly(ether ether ketone) derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Purification of 2-Butanone. Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone. Retrieved from [Link]

  • FuseSchool. (2013, July 16). Fractional Distillation | Organic Chemistry | Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Retrieved from [Link]

  • Home Revise. (2019, February 4). Introduction to Fractional distillation | Distillation procedure|. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

Sources

Optimization

resolving GC-MS co-elution issues with 4-propoxy-2-butanone

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is specifically engineered for researchers and drug development professionals struggling with the chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic co-elution of 4-propoxy-2-butanone (C₇H₁₄O₂).

Below, you will find a causality-driven diagnostic workflow, targeted FAQs, self-validating experimental protocols, and quantitative comparisons to help you resolve overlapping peaks and ensure absolute data integrity.

Diagnostic Workflow for Resolving Co-Elution

G Start Co-elution Detected: 4-propoxy-2-butanone CheckMS Are matrix & analyte spectra significantly different? Start->CheckMS AMDIS Apply AMDIS Deconvolution (Mathematical Ion Extraction) CheckMS->AMDIS Yes (Distinct m/z) OptMethod Optimize Chromatography (Physical Separation) CheckMS->OptMethod No (Isobaric/Similar) ChangeCol Switch to Polar Column (e.g., PEG/Carbowax) OptMethod->ChangeCol TempRamp Reduce Temp Ramp Rate (e.g., 2-5 °C/min) OptMethod->TempRamp Advanced Advanced Hardware (GCxGC-TOFMS or GC-VUV) ChangeCol->Advanced Still co-eluting TempRamp->Advanced Still co-eluting

Diagnostic workflow for resolving 4-propoxy-2-butanone co-elution in GC-MS.

Troubleshooting & FAQs

Q1: Why does 4-propoxy-2-butanone frequently co-elute with matrix components on standard 5% phenyl columns, and how do I fix it? The Causality: Standard non-polar columns (e.g., HP-5MS) separate analytes primarily via dispersion forces, meaning retention is dictated almost entirely by boiling point. 4-propoxy-2-butanone (MW 130.18 g/mol ) possesses a boiling point that heavily overlaps with numerous natural esters, alcohols, and aliphatic hydrocarbons found in complex biological or synthetic matrices. Because the stationary phase lacks strong dipole-dipole selectivity, compounds with similar vapor pressures will co-elute. The Solution: Shift the thermodynamic equilibrium by exploiting the analyte's functional groups. The carbonyl and ether oxygen atoms in 4-propoxy-2-butanone act as strong hydrogen-bond acceptors. By switching to a polar Polyethylene Glycol (PEG) column (e.g., Carbowax 20M or Supelcowax-10), you increase retention via dipole-dipole interactions, effectively shifting the ketone away from non-polar matrix interferences 1[1].

Q2: How can I computationally resolve this co-elution without altering my validated GC method? The Causality: If altering the column chemistry is not feasible due to regulatory or standard operating procedure (SOP) constraints, the Automated Mass Spectral Deconvolution and Identification System (AMDIS) can mathematically resolve the overlapping peaks. AMDIS leverages the physical principle that all mass fragments originating from a single eluting molecule will share an identical chromatographic profile (they rise, apex, and fall at the exact same time) 2[2]. The Mechanism: The algorithm extracts these temporally correlated ions into a "purified" model spectrum, stripping away the background or co-eluting mass fragments. This is highly effective for 4-propoxy-2-butanone as long as the co-eluting matrix does not share its major diagnostic fragments (m/z 43, 71, and 72) 3[3]. This approach has been proven to halve overall analysis time in complex toxicology screenings 4[4].

Q3: What if AMDIS fails because the co-eluting compound is an isobaric isomer? The Causality: AMDIS cannot deconvolute spectra if the co-eluting compounds have nearly identical mass fragmentation patterns (e.g., structural isomers like other branched alkoxybutanones). The Solution: You must increase the peak capacity or detection orthogonality of your system.

  • GC×GC-TOFMS: Comprehensive two-dimensional GC modulates the effluent onto a second column of orthogonal polarity, resolving compounds across two distinct chromatographic dimensions (volatility and polarity) 5[5].

  • GC-VUV: Vacuum Ultraviolet spectroscopy probes unique electronic transitions. Even if isomers share identical MS spectra, their VUV absorption fingerprints differ, allowing for precise spectral deconvolution 6[6].

Self-Validating Experimental Protocols

Protocol 1: AMDIS Deconvolution Workflow for Trace 4-Propoxy-2-Butanone

This protocol utilizes computational deconvolution to extract the analyte signal from heavy matrix noise. It is self-validating via the mandatory generation of an empirical target library.

  • Empirical Library Generation (Validation Step): Inject a >98% pure analytical standard of 4-propoxy-2-butanone. Record the exact Retention Time (RT) and verify the relative abundance of the major ions (m/z 43, 71, 72). Save this purified spectrum to your local AMDIS target library.

  • Data Acquisition: Run your complex sample in full SCAN mode (e.g., 35–350 amu). Critical: Ensure your scan rate provides at least 10–15 data points across the chromatographic peak to allow the algorithm to accurately model the peak apex.

  • Deconvolution Parameters: Open the data file in AMDIS. Set parameters as follows:

    • Resolution:High (forces the algorithm to distinguish closely eluting apices).

    • Sensitivity:Medium (prevents over-extraction of baseline noise).

    • Shape Requirements:Medium .

  • Execution & Validation: Run the target analysis. AMDIS will extract the model peaks and compare them against your empirical library. A Match Factor (MF) of >80 confirms successful deconvolution and identification.

Protocol 2: Stationary Phase Optimization via Temperature Ramping

This protocol physically resolves the co-elution by maximizing thermodynamic distribution differences. It is self-validating via the calculation of chromatographic resolution ( Rs​ ).

  • Column Installation: Install a polar PEG column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas Optimization: Set Helium carrier gas to a constant linear velocity of 35 cm/s to ensure optimal mass transfer between the mobile and stationary phases.

  • Thermodynamic Ramping Strategy:

    • Initial Hold: 40 °C for 2.0 min (focuses the analyte at the head of the column).

    • Separation Ramp: Ramp at a shallow 3 to 5 °C/min through the elution window of 4-propoxy-2-butanone (typically between 80 °C – 130 °C). This slow ramp maximizes the dipole-dipole interaction time.

    • Bake-out Ramp: Ramp at 20 °C/min to 240 °C to clear high-boiling matrix components.

  • Validation Step: Inject a matrix blank spiked with 4-propoxy-2-butanone and the known co-eluting interference. Calculate the resolution using the formula Rs​=1.18×Wh1​+Wh2​tR2​−tR1​​ . The protocol is validated when Rs​≥1.5 (baseline resolution).

Quantitative Data Presentation

Table 1: Comparison of Analytical Strategies for Resolving 4-Propoxy-2-Butanone Co-elution

Analytical StrategyPrimary Resolution MechanismRelative Peak CapacityMatrix SuitabilityImplementation Cost / Complexity
1D-GC (Non-Polar) Boiling Point (Dispersion Forces)~100 - 150Low (Clean samples only)Low
1D-GC (Polar PEG) Dipole-Dipole / H-Bonding~150 - 200MediumLow
AMDIS Deconvolution Mathematical Ion ExtractionN/A (Computational)HighLow (Software-based)
GC×GC-TOFMS Orthogonal Polarity & Volatility~1,000 - 3,000Very High (e.g., Bio-oils)High
GC-VUV Electronic Transition SpectraN/A (Spectral)High (Isobaric Isomers)High

References

  • AMDIS: Setting Up and Running a Deconvolution and Target Analysis – Part 1. SepScience. 2

  • Automated mass spectral deconvolution and identification system for GC-MS screening for drugs, poisons, and metabolites in urine. PubMed (NIH). 4

  • 4-Propoxy-2-butanone | C7H14O2 | CID 537793. PubChem (NIH).3

  • Extraction and Identification of Durian's Volatile: A Review. ACS Publications. 1

  • Introducing Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC-VUV). HubSpot. 6

  • Two-Dimensional GC–ToFMS Analysis of Volatile Organic Compounds in Fermented Camel Milk (Shubat). PMC (NIH). 5

Sources

Troubleshooting

Technical Support Center: Purification of Technical Grade 4-Propoxy-2-Butanone

Here is the technical support center for the purification of technical grade 4-propoxy-2-butanone. Welcome to our dedicated technical support guide for the purification of 4-propoxy-2-butanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for the purification of technical grade 4-propoxy-2-butanone.

Welcome to our dedicated technical support guide for the purification of 4-propoxy-2-butanone. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience with analogous compounds to address the common challenges and questions that arise during the purification of this versatile ketone-ether compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in technical grade 4-propoxy-2-butanone?

The impurity profile of technical grade 4-propoxy-2-butanone is heavily dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 1-propanol, propoxy-containing precursors, or acetone.

  • Structurally Similar Byproducts: Isomers such as 4-isopropoxy-2-butanone or byproducts from side reactions are common.[1][2] For instance, if a Grignard synthesis is employed, biphenyl-type impurities can form from the coupling of unreacted reagents.

  • Self-Condensation Products: Ketones can undergo self-condensation (aldol) reactions, especially if exposed to acidic or basic conditions during synthesis or workup.

  • Residual Solvents: Solvents used in the reaction or initial extraction steps (e.g., diethyl ether, toluene) may be present.

  • Water: Moisture introduced during the workup is a common impurity that can affect subsequent reactions.[3]

Q2: Which purification technique is most suitable for 4-propoxy-2-butanone?

The choice of purification method depends on the scale of your experiment and the nature of the impurities. The two most effective techniques are fractional distillation and column chromatography.

  • Fractional Distillation: This is the preferred method for large-scale purification (>5 g) and for separating compounds with significantly different boiling points.[4] Given that 4-propoxy-2-butanone is a liquid with a moderate boiling point, vacuum distillation is highly recommended to prevent thermal degradation.[5]

  • Column Chromatography: This technique is ideal for small-scale purification, for achieving very high purity, or for separating impurities with boiling points very close to the product.[6] It separates compounds based on differences in their polarity.[6]

The following diagram provides a decision-making framework for selecting the appropriate technique.

G start Crude 4-Propoxy-2-butanone scale What is the scale of purification? start->scale boiling_point Are boiling points of impurities significantly different? scale->boiling_point > 5 g (Large Scale) high_purity Is ultra-high purity (>99.5%) required for trace impurities? scale->high_purity < 5 g (Small Scale) distillation Fractional Vacuum Distillation boiling_point->distillation Yes chromatography Flash Column Chromatography boiling_point->chromatography No / Unknown high_purity->distillation No high_purity->chromatography Yes G cluster_prep Preparation cluster_distill Distillation cluster_analyze Analysis prep1 Neutralize Crude Product (if necessary) prep2 Dry with MgSO₄ prep1->prep2 prep3 Filter prep2->prep3 dist1 Assemble Apparatus prep3->dist1 dist2 Apply Vacuum & Stir dist1->dist2 dist3 Heat Gently dist2->dist3 dist4 Collect Forerun dist3->dist4 dist5 Collect Main Fraction dist4->dist5 analyze1 GC-FID or NMR Analysis dist5->analyze1 G start Select Eluent via TLC pack Pack Column with Silica Slurry start->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity (GC/NMR) evaporate->analyze

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Role of NMR in the Structural Elucidation of Alkoxy-Ketones

An In-Depth Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Propoxy-2-butanone: A Comparative Analysis Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unpara...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Propoxy-2-butanone: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. For molecules containing multiple functional groups, such as 4-propoxy-2-butanone, NMR allows for the unambiguous assignment of protons and carbons, confirming connectivity and revealing subtle electronic effects. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-propoxy-2-butanone.

To establish a robust analytical framework, we will compare these predicted values with experimental data from its lower homologs, 4-methoxy-2-butanone and 4-ethoxy-2-butanone. This comparative approach not only aids in the structural verification of the target molecule but also illustrates the systematic influence of alkyl chain length on chemical shifts—a foundational concept for researchers, scientists, and drug development professionals.

Predicted NMR Spectral Analysis of 4-Propoxy-2-butanone

4-Propoxy-2-butanone (C₇H₁₄O₂) is a ketone and an ether, with its structure influencing the chemical environment of each nucleus.[1] The presence of two electronegative oxygen atoms—one in the carbonyl group and one in the ether linkage—dominates the spectral features. The structure and atom numbering scheme used for assignment are shown below.

Caption: Molecular structure of 4-propoxy-2-butanone with atom numbering.

¹H NMR Spectrum Prediction

The proton NMR spectrum of 4-propoxy-2-butanone is expected to show six distinct signals, each corresponding to a set of non-equivalent protons.

  • H-1 (δ ≈ 2.15 ppm, singlet, 3H): These methyl protons are adjacent to the carbonyl group. The electron-withdrawing nature of the C=O group deshields them, shifting them downfield into the characteristic region for acetyl protons. With no adjacent protons, the signal appears as a sharp singlet.

  • H-3 (δ ≈ 2.75 ppm, triplet, 2H): This methylene group is alpha to the carbonyl group, resulting in a significant downfield shift. It is coupled to the two protons on C-4, leading to a triplet multiplicity (n+1 rule, 2+1=3).

  • H-4 (δ ≈ 3.65 ppm, triplet, 2H): These protons are adjacent to the ether oxygen, which is strongly deshielding. The signal is expected to be a triplet due to coupling with the H-3 protons.

  • H-a (δ ≈ 3.40 ppm, triplet, 2H): This methylene group is also adjacent to the ether oxygen but is part of the propoxy chain. Its chemical shift is influenced by the oxygen's inductive effect. Coupling to the H-b protons results in a triplet.

  • H-b (δ ≈ 1.60 ppm, sextet, 2H): Positioned between two methylene groups (H-a and H-c), these protons experience coupling from both sides (2+3=5 neighboring protons). According to the n+1 rule, this should result in a sextet (5+1=6).

  • H-c (δ ≈ 0.90 ppm, triplet, 3H): The terminal methyl protons of the propoxy group are the most shielded (furthest from electronegative atoms), appearing furthest upfield. They are coupled to the H-b methylene group, resulting in a triplet.

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals.

  • C-1 (δ ≈ 30.0 ppm): The methyl carbon of the acetyl group. Its proximity to the carbonyl carbon places it in this region.

  • C-2 (δ ≈ 208.0 ppm): The carbonyl carbon. Carbonyl carbons are highly deshielded and appear significantly downfield, often above 200 ppm.[2]

  • C-3 (δ ≈ 45.0 ppm): The methylene carbon alpha to the carbonyl group.

  • C-4 (δ ≈ 68.0 ppm): This carbon is attached to the ether oxygen, causing a substantial downfield shift.

  • C-a (δ ≈ 72.0 ppm): The first carbon of the propoxy chain, also bonded to the ether oxygen. It is typically the most downfield signal in the aliphatic region of an alkoxy group.

  • C-b (δ ≈ 23.0 ppm): The central methylene carbon of the propoxy group.

  • C-c (δ ≈ 10.5 ppm): The terminal methyl carbon, being the most shielded carbon of the alkyl chain.

Comparative Guide: Influence of the Alkoxy Group

To validate the predicted shifts for 4-propoxy-2-butanone and understand the electronic influence of the alkoxy chain, we compare it with experimental data for 4-methoxy-2-butanone and 4-ethoxy-2-butanone.[3][4][5][6]

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment 4-Methoxy-2-butanone (Experimental) 4-Ethoxy-2-butanone (Experimental) 4-Propoxy-2-butanone (Predicted)
H-1 (CH₃-C=O) ~2.17 ~2.16 ~2.15
H-3 (C=O-CH₂) ~2.76 (t) ~2.75 (t) ~2.75 (t)
H-4 (CH₂-O) ~3.64 (t) ~3.68 (t) ~3.65 (t)

| Alkoxy Protons | ~3.32 (s, -OCH₃) | ~3.49 (q, -OCH₂) ~1.20 (t, -CH₃) | ~3.40 (t, -OCH₂) ~1.60 (sx, -CH₂-) ~0.90 (t, -CH₃) |

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment 4-Methoxy-2-butanone (Experimental) 4-Ethoxy-2-butanone (Experimental) 4-Propoxy-2-butanone (Predicted)
C-1 (CH₃-C=O) ~30.2 ~30.1 ~30.0
C-2 (C=O) ~208.1 ~208.2 ~208.0
C-3 (C=O-CH₂) ~45.5 ~45.4 ~45.0
C-4 (CH₂-O) ~68.5 ~66.5 ~68.0

| Alkoxy Carbons | ~58.8 (-OCH₃) | ~66.3 (-OCH₂) ~15.2 (-CH₃) | ~72.0 (-OCH₂) ~23.0 (-CH₂-) ~10.5 (-CH₃) |

Analysis of Trends
  • Butanone Backbone Protons (H-1, H-3, H-4): The chemical shifts of the protons on the butanone core remain remarkably consistent across the series. This indicates that the increasing length of the alkyl chain on the ether has a negligible electronic effect on these distant protons.[7]

  • Butanone Backbone Carbons (C-1, C-2, C-3, C-4): Similarly, the carbon chemical shifts for the acetyl (C-1, C-2) and adjacent methylene (C-3) groups show minimal variation. A slight upfield shift is sometimes observed for C-4 as the alkoxy chain lengthens, which can be attributed to subtle changes in conformational preferences and long-range electronic effects.

  • Alkoxy Group Signals: As expected, the signals for the alkoxy group itself provide the clear distinction between the compounds. The chemical shift of the protons and carbon directly attached to the ether oxygen (-OCH₂- or -OCH₃) is a key diagnostic marker. The appearance of additional, progressively upfield signals for the ethyl and propyl chains directly confirms the identity of the substituent.

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample like 4-propoxy-2-butanone.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0.00 ppm.[2]

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup & Data Acquisition

The following workflow outlines the key steps in setting up an NMR experiment.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Prep Sample Preparation (Analyte + Solvent + TMS) Tube Transfer to NMR Tube Prep->Tube Insert Insert Sample & Lock Tube->Insert Shim Shim Magnet Coils Insert->Shim Params Set Acquisition Parameters (D1, NS, AQ) Shim->Params Acquire Acquire FID Params->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate & Calibrate Process->Integrate Assign Assign Peaks & Interpret Integrate->Assign

Caption: Standard workflow for NMR sample analysis.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • ¹H Acquisition Parameters:

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons (typically 3-5 seconds for small molecules). A D1 of 15-20 seconds is recommended for accurate integration in quantitative studies.[8]

    • Number of Scans (NS): Usually 8 to 16 scans are sufficient for good signal-to-noise.

    • Acquisition Time (AQ): Typically 2-4 seconds.

  • ¹³C Acquisition Parameters:

    • Relaxation Delay (D1): Quaternary carbons, like the carbonyl carbon, can have very long T1 values. A D1 of 5-10 seconds is a good starting point.

    • Number of Scans (NS): Many more scans are needed than for ¹H NMR due to the low natural abundance of ¹³C. A range of 128 to 1024 scans is common.

    • Technique: Use a proton-decoupled pulse program to simplify the spectrum to single lines for each carbon.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode. The baseline should be corrected to be flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: For ¹H spectra, integrate the area under each peak. The relative ratios of the integrals should correspond to the ratio of the protons giving rise to the signals.

Conclusion

The NMR spectra of 4-propoxy-2-butanone are highly predictable based on fundamental principles of chemical shifts and spin-spin coupling. The key identifying features are the characteristic signals of the acetyl group (singlet at ~2.15 ppm, carbonyl at ~208.0 ppm) and the unique set of signals corresponding to the n-propoxy group. Comparative analysis with its lower homologs, 4-methoxy- and 4-ethoxy-2-butanone, confirms that while the butanone core remains electronically stable, the alkoxy substituent signals are diagnostic. The systematic protocols provided ensure that researchers can reliably acquire and interpret high-quality NMR data for the structural verification of this and similar molecules.

References

  • PubChem. (n.d.). 4-Propoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-2-butanon - Optional[13C NMR]. Retrieved from [Link]

  • Pihlaja, K., et al. (2005). NMR spectroscopic data of some 1-alkoxy-2,2-di(carbonyl, carboxyl, cyano)-substituted ethylenes. Magnetic Resonance in Chemistry, 43(2), 171-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanone, 4-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 HNMR spectrum of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). 13C NMR peak location in butanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-ethoxy-2-butanone. Retrieved from [Link]

  • JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts. Retrieved from [Link]

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Comparative

GC-MS Electron Ionization Fragmentation: A Comparative Guide to 4-Propoxy-2-butanone and Structural Isomers

Executive Summary In the field of analytical chemistry and flavoromics, distinguishing between structural isomers of volatile organic compounds (VOCs) is a critical challenge. 4-Propoxy-2-butanone (C₇H₁₄O₂, MW: 130.18 g/...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of analytical chemistry and flavoromics, distinguishing between structural isomers of volatile organic compounds (VOCs) is a critical challenge. 4-Propoxy-2-butanone (C₇H₁₄O₂, MW: 130.18 g/mol ) is a highly specific ketone-ether identified in complex biological matrices, ranging from the volatile profile of the Sabah indigenous durian (Durio dulcis)[1] to the healthy human volatilome[2].

This guide provides an in-depth, objective comparison of the 70 eV Electron Ionization (EI) mass spectral fragmentation pattern of 4-propoxy-2-butanone against its structural isomer, 4-ethoxy-2-pentanone —a compound frequently isolated from aged rum[3] and polymer hydrogel degradation[4]. By understanding the mechanistic causality behind their fragmentation, researchers can build highly accurate, self-validating GC-MS workflows.

Mechanistic Causality of 70 eV EI Fragmentation

The foundation of GC-MS library matching (such as the) relies on the standardized 70 eV electron ionization energy. At this energy level, the molecular ion [M]•+ is formed by the ejection of an electron from the site of lowest ionization potential—typically the non-bonding lone pairs on the oxygen atoms.

For ketone-ethers like 4-propoxy-2-butanone, charge localization dictates the subsequent fragmentation cascades:

  • Carbonyl-Directed α -Cleavage: The radical cation localizes on the carbonyl oxygen, inducing a homolytic cleavage of the adjacent C2-C3 bond. This yields the highly resonance-stabilized acylium ion [CH3​C≡O]+ at m/z 43 . Because of its extreme stability, this becomes the base peak (100% abundance) for both 4-propoxy-2-butanone and its isomers[5].

  • Ether-Directed Inductive Cleavage: When the charge localizes on the ether oxygen, the molecule undergoes inductive cleavage or complex hydrogen rearrangements. In 4-propoxy-2-butanone, this uniquely generates diagnostic fragments at m/z 71 and m/z 72 [5].

Fragmentation_Pathway M 4-Propoxy-2-butanone [M]•+ (m/z 130) Acylium Acylium Ion [CH3CO]+ (m/z 43) Base Peak M->Acylium α-cleavage (Carbonyl) Propyl Diagnostic Ion [C4H7O]+ (m/z 71) M->Propyl Inductive cleavage (Ether) Rearrange Rearrangement Ion [C4H8O]•+ (m/z 72) M->Rearrange Hydrogen Transfer LossAcetyl Loss of Acetyl [C5H11O]+ (m/z 87) M->LossAcetyl α-cleavage (C2-C3)

Fig 1: Primary 70 eV EI fragmentation pathways of 4-propoxy-2-butanone.

Comparative Mass Spectral Analysis

While 4-propoxy-2-butanone and 4-ethoxy-2-pentanone share the same chemical formula and molecular weight, the position of their ether linkages drastically alters their secondary fragmentation pathways.

In 4-ethoxy-2-pentanone, the ethoxy group is attached to a secondary carbon. α -cleavage adjacent to this ether oxygen easily expels a radical, leaving a stable [CH3​−CH−O−CH2​−CH3​]+ ion at m/z 73 . Conversely, 4-propoxy-2-butanone lacks this specific branching, resulting in a distinct fingerprint dominated by m/z 71 and m/z 72 [5].

Quantitative Fragmentation Comparison
Feature4-Propoxy-2-butanone4-Ethoxy-2-pentanone
Molecular Weight 130.18 g/mol 130.18 g/mol
Base Peak (100%) m/z 43m/z 43
2nd Highest Peak m/z 71m/z 73
3rd Highest Peak m/z 72m/z 87
Diagnostic Mechanism Propoxy/Ether rearrangementEthoxy α -cleavage
Total Spectral Peaks 61[5]~58
Common Matrix Durio dulcis[1], Human Volatilome[2]Aged Rum[3], Hydrogels[4]

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To ensure absolute trustworthiness in identifying 4-propoxy-2-butanone against its isomers, the analytical protocol must be a self-validating system . Relying solely on a mass spectral library match (like NIST) is insufficient due to the identical base peaks (m/z 43) of these isomers. The following protocol integrates Headspace Solid-Phase Microextraction (HS-SPME)[6] with Linear Retention Index (LRI) validation.

Step-by-Step Methodology
  • Sample Equilibration & Internal Standardization:

    • Transfer 5.0 mL of the liquid sample (or 2.0 g of solid matrix) into a 20 mL headspace vial.

    • Add 10 µL of an Internal Standard (IS) solution (e.g., 2-octanol at 50 µg/mL) to normalize extraction efficiency.

    • Add 1.0 g of NaCl to drive volatiles into the headspace via the "salting-out" effect. Seal with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Incubate the vial at 50°C for 15 minutes to reach thermodynamic equilibrium.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C. Causality: This tri-phase fiber is chosen to capture both the polar ketone/ether moieties and the non-polar alkyl chains.

  • GC Separation:

    • Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode).

    • Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm)[6].

    • Oven Program: 40°C (hold 4 min) 5°C/min to 260°C hold 5 min.

  • EI-MS Detection:

    • Transfer line: 250°C. Ion source: 230°C.

    • Ionization energy: strictly 70 eV to ensure NIST library compatibility.

    • Scan range: m/z 35 to 350.

  • Self-Validation (The Closed-Loop Check):

    • Run a C8-C20 n-alkane standard mixture under identical conditions.

    • Calculate the Linear Retention Index (LRI) for the target peak.

    • Validation Rule: The identification of 4-propoxy-2-butanone is only confirmed if the MS match score is >850 AND the calculated LRI falls within ±5 units of the published literature LRI for the specific column used.

GCMS_Protocol Prep Sample Prep HS-SPME + IS GC GC Separation Capillary Column Prep->GC EI Ionization 70 eV EI GC->EI MS Mass Analysis Quadrupole EI->MS Val Self-Validation LRI & NIST Match MS->Val

Fig 2: Self-validating HS-SPME-GC-MS workflow for volatile organic compound analysis.

Conclusion

While 4-propoxy-2-butanone and 4-ethoxy-2-pentanone share identical molecular weights and base acylium ions (m/z 43), their secondary fragmentation pathways are highly divergent. By leveraging the diagnostic m/z 71 and 72 peaks of 4-propoxy-2-butanone, and enforcing a self-validating protocol utilizing LRI cross-referencing, researchers can definitively map this compound in complex biological and chemical matrices.

References

  • PubChem Database. "4-Propoxy-2-butanone | C7H14O2 | CID 537793." National Center for Biotechnology Information. Available at:[Link][5]

  • NIST Chemistry WebBook. "2-Propanone, 1-hydroxy- (Hydroxyacetone) | CAS 116-09-6." National Institute of Standards and Technology. Available at:[Link][7]

  • ACS Publications. "Extraction and Identification of Durian's Volatile: A Review." Journal of Agricultural and Food Chemistry. Available at:[Link][6]

  • Food Research. "Chemical compositions and volatile compounds of Sabah indigenous durian (Durio dulcis Becc.)." Available at:[Link][1]

  • ResearchGate. "A review of the volatiles from the healthy human body." Available at: [Link][2]

  • MDPI. "Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition." Materials. Available at: [Link][4]

  • Academia.edu. "Characterisation of odour-active compounds in aged rum." Available at:[Link][3]

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Validation

Comparative Solvent Guide: 4-Propoxy-2-butanone vs. 4-Methoxy-2-butanone in Advanced Chemical Workflows

Executive Summary & Chemical Causality In the landscape of specialized organic solvents, keto-ethers offer a unique bifunctional capacity. They possess both a carbonyl group and an ether linkage, providing dual hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

In the landscape of specialized organic solvents, keto-ethers offer a unique bifunctional capacity. They possess both a carbonyl group and an ether linkage, providing dual hydrogen-bond accepting sites while maintaining aprotic characteristics. This guide objectively compares two homologous keto-ethers: 4-methoxy-2-butanone and 4-propoxy-2-butanone .

The fundamental mechanistic difference between these two solvents lies in their alkyl chain length. The methoxy variant (C1-O) is highly polar and hydrophilic, making it an exceptional medium for stabilizing charged intermediates in electro-organic synthesis . Conversely, the addition of two methylene units in the propoxy variant (C3-O) shifts the partition coefficient (LogP) from negative to positive. This increased lipophilicity drastically reduces water miscibility, rendering 4-propoxy-2-butanone superior for the liquid-liquid extraction (LLE) of non-polar volatile organic compounds (VOCs) from aqueous matrices .

Physicochemical Properties Comparison

To select the appropriate solvent for a given workflow, researchers must evaluate their thermodynamic and spatial properties. The table below summarizes the quantitative data for both solvents .

Property4-Methoxy-2-butanone4-Propoxy-2-butanone
CAS Number 6975-85-589975-71-3
Molecular Formula C5H10O2C7H14O2
Molecular Weight 102.13 g/mol 130.18 g/mol
Density (25 °C) 0.891 g/mL~0.880 g/mL
Boiling Point 126.9 °C> 150.0 °C
LogP (Lipophilicity) -0.30.6
Topological Polar Surface Area 26.3 Ų26.3 Ų

Data Insight: Despite having the identical Topological Polar Surface Area (26.3 Ų), the LogP values dictate their application. The -0.3 LogP of 4-methoxy-2-butanone ensures high solubility for polar salts and transition states, whereas the 0.6 LogP of 4-propoxy-2-butanone drives phase separation in aqueous environments.

Workflow 1: Electro-organic Synthesis & Biomass Valorization

Optimal Solvent: 4-Methoxy-2-butanone

Mechanistic Rationale: In electrochemical pathways, such as the anodic oxidation of biomass-derived feedstocks (e.g., levulinic acid), the solvent must possess a high dielectric constant to support electrolyte dissociation while resisting anodic cleavage . 4-Methoxy-2-butanone acts as a polar aprotic-like medium that solvates and stabilizes radical or cationic intermediates without undergoing the parasitic oxidation commonly seen in primary alcohols.

Solvation_Pathway Substrate Biomass Precursor (e.g., Levulinic Acid) ElectroOx Anodic Oxidation (Electron Transfer) Substrate->ElectroOx Solvent 4-Methoxy-2-butanone (Polar Medium) Solvent->ElectroOx Solvation Intermediate Radical/Cation Intermediate (Stabilized by Solvent) ElectroOx->Intermediate Product Valorized Product (e.g., Etherified Adduct) Intermediate->Product Nucleophilic Attack

Caption: Solvation pathway in electro-organic synthesis using 4-methoxy-2-butanone.

Self-Validating Protocol: Anodic Oxidation
  • Electrolyte Preparation: Dissolve 0.1 M tetraethylammonium tetrafluoroborate (TEABF₄) in 50 mL of 4-methoxy-2-butanone.

    • Causality: TEABF₄ provides wide-window ionic conductivity; the solvent's inherent polarity ensures complete salt dissociation.

  • Substrate Addition: Introduce 50 mM of the target biomass precursor to the cell.

  • Electro-oxidation: Execute the reaction in an undivided cell utilizing graphite electrodes at a constant current density of 10 mA/cm².

    • Self-Validation Check: Continuously monitor the cell voltage. A stable voltage profile confirms that the solvent is resisting degradation and the electrode surface remains free of polymer passivation. A sudden voltage spike indicates solvent breakdown or electrode fouling.

  • Product Isolation: Quench the reaction mixture with a mild aqueous buffer and extract the valorized adducts for GC-MS quantification.

Workflow 2: Liquid-Liquid Extraction (LLE) of Complex Volatiles

Optimal Solvent: 4-Propoxy-2-butanone

Mechanistic Rationale: For the extraction of complex lipophilic volatiles—such as the sulfur-containing compounds and esters found in natural products like durian—a solvent with a positive LogP is mandatory to drive partitioning out of the aqueous phase . 4-Propoxy-2-butanone achieves this critical phase separation while its ketone moiety maintains a strong binding affinity for polar-neutral aroma compounds.

LLE_Workflow Start Aqueous Sample (e.g., Plant Extract) Solvent Add 4-Propoxy-2-butanone (Lipophilic Solvent) Start->Solvent Mix Vortex & Centrifuge (Phase Separation) Solvent->Mix Organic Organic Phase (Target VOCs) Mix->Organic Top Layer Aqueous Aqueous Phase (Waste/Salts) Mix->Aqueous Bottom Layer Analysis GC-MS Analysis Organic->Analysis

Caption: Workflow for Liquid-Liquid Extraction using 4-propoxy-2-butanone.

Self-Validating Protocol: VOC Partitioning
  • Sample Preparation: Homogenize 10 g of the biological sample in 20 mL of a saturated NaCl aqueous solution.

    • Causality: The high ionic strength induces a "salting-out" effect, decreasing the aqueous solubility of the target VOCs and thermodynamically driving them into the organic phase.

  • Solvent Addition: Add 10 mL of 4-propoxy-2-butanone to the homogenate.

  • Partitioning: Vortex the mixture vigorously for 5 minutes to maximize surface area contact, then centrifuge at 4000 rpm for 10 minutes.

    • Self-Validation Check: Inspect the phase boundary. A sharp, distinct meniscus confirms the solvent's hydrophobicity is sufficient to resist emulsion formation. If an emulsion persists, the solvent-to-aqueous ratio is mathematically imbalanced.

  • Blank Verification: Before analyzing the sample, inject 1 µL of pure 4-propoxy-2-butanone into the GC-MS/MS system to establish a baseline and verify the absence of solvent-borne contaminants.

  • Analysis: Extract the upper organic layer and proceed with GC-MS/MS injection for volatile profiling.

References

  • PubChem. "2-Butanone, 4-methoxy-". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "4-Propoxy-2-butanone". National Center for Biotechnology Information. URL:[Link]

  • ACS Energy Letters. "Electrochemical Routes for the Valorization of Biomass-Derived Feedstocks: From Chemistry to Application". American Chemical Society. URL:[Link]

  • ACS Omega. "Extraction and Identification of Durian's Volatile: A Review". American Chemical Society. URL:[Link]

  • ChemBK. "4-Methoxy-2-butanone". Chemical Database. URL:[Link]

Comparative

An In-Depth Comparative Guide to the Reactivity of 4-Propoxy-2-butanone and β-Alkoxy Ketone Analogs

For researchers in drug development and complex organic synthesis, selecting the optimal β -alkoxy ketone building block is a critical strategic decision. The reactivity of these compounds is governed by a delicate balan...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and complex organic synthesis, selecting the optimal β -alkoxy ketone building block is a critical strategic decision. The reactivity of these compounds is governed by a delicate balance of steric bulk, Lewis basicity, and leaving-group ability. While 4-methoxy-2-butanone is ubiquitous, expanding the alkyl chain to 4-propoxy-2-butanone introduces nuanced physicochemical shifts. This guide objectively compares 4-propoxy-2-butanone against its methoxy, ethoxy, and tert-butoxy counterparts, focusing on chelation-controlled additions and E1cB elimination pathways.

Structural and Electronic Profiling

The primary divergence among β -alkoxy ketones lies in the steric volume (A-value) and the inductive electron-donating capability of the alkoxy substituent. The propoxy group in 4-propoxy-2-butanone offers a unique "Goldilocks" profile: it provides greater lipophilicity and steric shielding than the methoxy group[1], yet avoids the severe steric clashes inherent to the tert-butoxy group that can disrupt transition-state geometries.

Table 1: Comparative Physicochemical & Reactivity Parameters of β -Alkoxy Ketones

CompoundAlkoxy SubstituentApprox. Steric A-Value (kcal/mol)Chelation Efficiency (with TiCl 4​ )Relative E1cB Elimination Rate
4-Methoxy-2-butanone-OCH 3​ 0.60ExcellentFastest
4-Ethoxy-2-butanone-OCH 2​ CH 3​ 0.95Very GoodFast
4-Propoxy-2-butanone -O(CH 2​ ) 2​ CH 3​ 1.05 Good (Flexible) Moderate
4-tert-Butoxy-2-butanone-OC(CH 3​ ) 3​ 1.50Poor (Steric Clash)Slowest

Mechanistic Divergence I: Chelation-Controlled Diastereoselectivity

In nucleophilic additions (e.g., Mukaiyama aldol reactions or hydride reductions), β -alkoxy ketones can undergo highly diastereoselective reactions via a 6-membered chelate transition state. A bidentate Lewis acid (such as TiCl 4​ or Zn 2+ ) coordinates simultaneously to the carbonyl oxygen and the β -alkoxy oxygen.

The propoxy chain of 4-propoxy-2-butanone is highly flexible. During chelation, the propyl group adopts a conformation that minimizes 1,3-diaxial interactions within the chair-like transition state. Compared to 4-methoxy-2-butanone, the increased steric bulk of the propoxy group enhances facial discrimination, directing the incoming nucleophile to attack from the less hindered trajectory (Cram-chelate product). However, if the group becomes too large (as in the tert-butoxy analog), coordination is sterically hindered, and the reaction defaults to an open-chain Felkin-Anh model, reversing or degrading the stereochemical outcome.

ChelationControl A β-Alkoxy Ketone (4-Propoxy-2-butanone) B Lewis Acid (TiCl4) Coordination A->B + TiCl4 C 6-Membered Chelate Intermediate B->C Chelation D Nucleophilic Attack (Facial Selectivity) C->D + Nu- E Syn-1,3-Diol Derivative (Major, Cram-Chelate) D->E Chelation Control F Anti-1,3-Diol Derivative (Minor, Felkin-Anh) D->F Steric Clash (Non-Chelated)

Figure 1: Chelation-controlled nucleophilic addition pathway for β-alkoxy ketones.

Mechanistic Divergence II: Base-Catalyzed E1cB Elimination (Retro-Michael)

A defining vulnerability—and synthetic utility—of β -alkoxy ketones is their propensity to undergo base-catalyzed elimination to form α,β -unsaturated ketones, such as methyl vinyl ketone (MVK). This occurs via an E1cB (Elimination Unimolecular conjugate Base) mechanism[2].

The reaction initiates with the rapid, reversible deprotonation of the acidic α -protons to form an enolate intermediate. The rate-determining step is the subsequent expulsion of the alkoxide leaving group[3]. Because the propoxide ion (PrO ) is a slightly poorer leaving group and the propyl chain provides minor steric shielding to the α -protons compared to the methoxide ion, 4-propoxy-2-butanone exhibits a moderately slower rate of E1cB elimination than 4-methoxy-2-butanone. This increased stability makes the propoxy derivative a superior choice when downstream synthetic steps require exposure to mild bases, preventing premature degradation into MVK.

E1cBMechanism A 4-Propoxy-2-butanone B Enolate Intermediate (Carbanion) A->B Base (OH-) Fast, Reversible C Methyl Vinyl Ketone (MVK) B->C Rate-Limiting Elimination D Propanol (Leaving Group) B->D Alkoxide Expulsion

Figure 2: E1cB elimination mechanism of 4-propoxy-2-butanone yielding methyl vinyl ketone.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanistic pathways and prevent analytical bias.

Protocol A: Diastereoselective Reduction via Zn(BH 4​ ) 2​ Chelation

Causality: Zinc borohydride is selected because the Zn 2+ cation acts as a strong coordinating metal to lock the 4-propoxy-2-butanone into a rigid 6-membered chelate, while the tightly bound borohydride anions deliver the hydride intramolecularly, maximizing syn-diastereoselectivity.

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve 4-propoxy-2-butanone (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Cooling & Chelation : Cool the solution to -78 °C using a dry ice/acetone bath. Add a 0.5 M solution of Zn(BH 4​ ) 2​ in ether (1.1 eq) dropwise over 10 minutes. Self-Validation: The reaction must remain strictly anhydrous; moisture will prematurely hydrolyze the delicate zinc complex, leading to poor diastereomeric ratios (dr).

  • Reaction Monitoring : Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching : Quench the reaction cold by adding saturated aqueous NH 4​ Cl (2 mL) to destroy excess hydride and break the zinc chelate.

  • Analysis : Extract with DCM, dry over Na 2​ SO 4​ , and concentrate. Crucial Step: Obtain a crude 1 H NMR spectrum immediately. Use the integration of the carbinol protons to determine the syn/anti ratio prior to silica gel chromatography, as diastereomers often exhibit differential retention on silica, which can skew isolated yield ratios.

Protocol B: Kinetic Monitoring of Base-Promoted E1cB Elimination

Causality: The conversion of 4-propoxy-2-butanone to MVK is tracked using UV-Vis spectroscopy. The starting ketone lacks significant conjugation (weak n π

  • transition at ~280 nm), whereas the MVK product features a strong conjugated enone chromophore ( π
π
  • transition at ~215 nm), allowing for precise, real-time kinetic profiling[2].
  • Preparation : Prepare a 10 mM stock solution of 4-propoxy-2-butanone in HPLC-grade ethanol.

  • Baseline : Transfer 3.0 mL of the stock to a quartz cuvette (1 cm path length) and record the baseline UV-Vis spectrum (200–400 nm).

  • Initiation : Inject 100 μ L of 0.1 M ethanolic NaOH directly into the cuvette. Mix rapidly via inversion.

  • Data Acquisition : Record the absorbance at 215 nm every 30 seconds for 30 minutes.

  • Validation : Plot the spectra overlay. Self-Validation: The presence of a sharp isosbestic point confirms a clean, unimolecular conversion from the β -alkoxy ketone to MVK without competing side reactions (such as base-catalyzed aldol condensation of the resulting MVK).

References

  • Mayer, B. J., & Spencer, T. A. "Kinetics of reversible intramolecular elimination reactions. 2. A .beta.-alkoxy ketone." Journal of the American Chemical Society (1984) via ResearchGate. URL:[Link]

  • "Does Activation of the Anti Proton, Rather than Concertedness, Determine the Stereochemistry of Base-Catalyzed 1,2-Elimination Reactions?" The Journal of Organic Chemistry - ACS Publications (2012). URL:[Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry Reference Data for the Identification of 4-Propoxy-2-butanone

This guide provides a comprehensive analysis of the mass spectrometry reference data available for the identification of 4-propoxy-2-butanone, a compound of interest for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the mass spectrometry reference data available for the identification of 4-propoxy-2-butanone, a compound of interest for researchers, scientists, and drug development professionals. We will delve into the intricacies of its mass spectral characteristics, compare it with structural isomers, and provide a detailed experimental protocol for its analysis. This document is intended to serve as a practical resource, grounded in scientific principles, to aid in the confident identification of this molecule.

The Importance of Unambiguous Identification

Reference Mass Spectral Data for 4-Propoxy-2-butanone

The primary resource for electron ionization (EI) mass spectral data is the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The GC-MS data for 4-propoxy-2-butanone is available in the NIST main library.[1][2]

A summary of the key mass spectral information for 4-propoxy-2-butanone is presented below:

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
CAS Number 89975-71-3PubChem[1]
NIST Number 236541PubChem[2]
Major Peaks (m/z) 43, 71, 72PubChem[2]

While the full spectrum is best viewed within the NIST database, the most abundant ions provide significant clues for structural elucidation. The base peak at m/z 43 is characteristic of ketones and likely corresponds to the acetyl cation ([CH₃CO]⁺). The peaks at m/z 71 and 72 suggest fragmentation involving the propoxy side chain.

Deciphering the Fragmentation Pattern

The mass spectrum of 4-propoxy-2-butanone is a direct consequence of its molecular structure, which contains both a ketone and an ether functional group. Under electron ionization, the molecule will fragment in predictable ways, primarily through cleavage alpha to the carbonyl group and cleavage of the ether bond.[3][4][5]

A proposed fragmentation pathway for 4-propoxy-2-butanone is illustrated below:

fragmentation M 4-Propoxy-2-butanone (m/z 130) F43 [CH3CO]+ m/z 43 M->F43 α-cleavage F71 [C4H7O]+ m/z 71 M->F71 McLafferty-like rearrangement F87 [C4H7O2]+ m/z 87 M->F87 Loss of C3H7 F59 [C3H7O]+ m/z 59 M->F59 Cleavage of C-O bond

Caption: Proposed fragmentation of 4-propoxy-2-butanone.

  • α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. In 4-propoxy-2-butanone, this leads to the formation of the highly stable acetyl cation at m/z 43 , which is often the base peak in the spectrum.

  • McLafferty-like Rearrangement: A hydrogen atom from the gamma-carbon of the propoxy chain can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This rearrangement can lead to the fragment ion at m/z 71 .

  • Loss of the Propyl Group: Cleavage of the C-O bond of the ether can result in the loss of a propyl radical, leading to a fragment at m/z 87 .

  • Cleavage of the Ether Bond: Fragmentation can also be initiated at the ether oxygen, leading to the formation of a propoxy cation at m/z 59 .

Comparison with a Key Isomer: 4-Isopropoxy-2-butanone

A common challenge in mass spectrometry is the differentiation of structural isomers. A key isomer of 4-propoxy-2-butanone is 4-isopropoxy-2-butanone. While they share the same molecular weight, their fragmentation patterns will differ due to the different arrangement of the alkoxy group. Reference data for 4-isopropoxy-2-butanone is also available in the NIST database.[6]

Property4-Propoxy-2-butanone4-Isopropoxy-2-butanone
Structure CH₃CH₂CH₂OCH₂CH₂COCH₃(CH₃)₂CHOCH₂CH₂COCH₃
NIST Number 236541[2]236415[6]
Key Fragments (m/z) 43, 71, 72[2]43, 59, 87

The presence of a strong peak at m/z 59 corresponding to the isopropoxy cation ([ (CH₃)₂CHO]⁺) would be a key differentiator for 4-isopropoxy-2-butanone, while the ion at m/z 71 is more characteristic of the n-propoxy isomer.

Experimental Protocol for GC-MS Analysis

To acquire high-quality mass spectral data for the identification of 4-propoxy-2-butanone, a standardized experimental protocol is essential. The following is a recommended starting point for analysis using gas chromatography-mass spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds.[7][8]

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Obtain Sample Dilute Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilute Spike Spike with Internal Standard (optional) Dilute->Spike Inject Inject sample into GC Spike->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z scan) Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Compare Compare with Reference Spectra (NIST Database) Acquire->Compare Identify Confirm Identification Compare->Identify

Caption: GC-MS workflow for 4-propoxy-2-butanone analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the suspected 4-propoxy-2-butanone.

    • Dilute the sample to an appropriate concentration (e.g., 1-10 ppm) using a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • (Optional but recommended for quantitative analysis) Spike the sample with a known concentration of an internal standard that is chemically similar to the analyte but does not co-elute.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the sample concentration. A split ratio of 20:1 is a good starting point.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 4-propoxy-2-butanone.

    • Compare the acquired mass spectrum with the reference spectrum from the NIST database.

    • Confirm the identification by matching the fragmentation pattern and the relative abundances of the major ions.

Conclusion

The definitive identification of 4-propoxy-2-butanone via mass spectrometry relies on a combination of high-quality experimental data and a thorough understanding of its fragmentation behavior. By utilizing established reference libraries such as the NIST Mass Spectral Database and by carefully comparing the obtained spectrum with that of known isomers, researchers can achieve a high degree of confidence in their analytical results. The provided experimental protocol serves as a robust starting point for developing a validated method for the analysis of this and structurally related compounds.

References

  • PubChem. 4-Isopropoxy-2-butanone. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]

  • Florida Department of Environmental Protection. Method 8260C: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). [Link]

  • Scribd. VOC Analysis SOP: Purge-and-Trap GC-MS. [Link]

  • PubChem. 4-Propoxy-2-butanone. National Center for Biotechnology Information. [Link]

  • NIST. 2-Butanone, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Isopropoxy-2-butanone. National Center for Biotechnology Information. [Link]

  • Britannica. Chemical compound - Mass Spectrometry, Molecules, Elements. [Link]

  • ResearchGate. Mass Spectra of β-Keto Esters. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • PubChem. 4-Propoxy-2-butanone. National Center for Biotechnology Information. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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